Fmoc-His(Boc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHPMMZWDWMKPD-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-His(Boc)-OH: Chemical Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine (Fmoc-His(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical structure, properties, a detailed synthesis protocol, and its application in peptide chemistry, with a focus on minimizing racemization.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the imidazole side chain's τ-nitrogen is protected by an acid-labile tert-butoxycarbonyl (Boc) group.[1] This dual protection strategy is pivotal for its utility in modern peptide synthesis.
The chemical structure is as follows:
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid [2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 81379-52-4 | [3][4] |
| Molecular Formula | C₂₆H₂₇N₃O₆ | |
| Molecular Weight | 477.51 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity (HPLC) | ≥98% (typical), ≥99.0% (high purity grades) | |
| Enantiomeric Purity | ≥99.8% | |
| Solubility | Soluble in DMF, DMSO, NMP | |
| Storage | Store tightly sealed in a cool, dry, well-ventilated place, protected from moisture and light. Recommended storage at 2-8°C. |
Advantages in Peptide Synthesis
The primary advantage of using this compound in Fmoc-based SPPS is the significant reduction of histidine epimerization (racemization) during peptide coupling reactions. Histidine is particularly susceptible to racemization due to the basicity of the imidazole side chain. The Boc group on the imidazole nitrogen mitigates this side reaction, even at elevated coupling temperatures, leading to higher purity of the final peptide product.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential protection of the imidazole side chain and the α-amino group of L-histidine.
Synthesis Pathway
The logical workflow for the synthesis of this compound is depicted below.
Caption: Synthesis pathway of this compound from L-Histidine.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of Nτ-(tert-butoxycarbonyl)-L-histidine (Boc-His-OH)
-
Dissolution: Dissolve L-histidine in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, for example, sodium bicarbonate or sodium hydroxide, to the solution to deprotonate the amino group and facilitate the reaction. The pH should be maintained in the basic range.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
-
Workup: After the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC), the mixture is acidified to a pH of approximately 3-4 using a mild acid such as citric acid.
-
Extraction: The product is then extracted with an organic solvent, for instance, ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude Boc-His-OH, which can be used in the next step with or without further purification.
Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine (this compound)
-
Dissolution: Dissolve the Boc-His-OH intermediate in an aqueous solution of a base like sodium bicarbonate or in an organic solvent such as acetonitrile.
-
Fmoc Protection: Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the solution. The reaction is stirred at room temperature until completion, which can be monitored by TLC.
-
Workup: The reaction mixture is then diluted with water and washed with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification and Precipitation: The aqueous layer is acidified with a suitable acid (e.g., cold dilute hydrochloric acid) to a pH of around 2-3, leading to the precipitation of the desired product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable reagent for the incorporation of histidine residues in peptides synthesized via the Fmoc/tBu strategy.
SPPS Workflow
The general workflow for incorporating this compound into a growing peptide chain on a solid support is illustrated below.
Caption: General workflow for the incorporation of this compound in SPPS.
Experimental Protocol for SPPS Coupling
The following is a generalized protocol for the coupling of this compound during Fmoc-based SPPS.
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treatment with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: A solution of this compound, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The coupling reaction is allowed to proceed for a specified time, which can be monitored for completion using a ninhydrin test.
-
Washing: After the coupling is complete, the resin is washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: The deprotection and coupling steps are repeated for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on histidine) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Conclusion
This compound is an indispensable reagent for the synthesis of high-purity histidine-containing peptides. Its unique dual-protection scheme effectively suppresses racemization, a common challenge associated with this proteogenic amino acid. The detailed synthetic and application protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, enabling the reliable and efficient production of complex peptide molecules.
References
Technical Guide: Fmoc-His(Boc)-OH for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-N-im-Boc-L-histidine (Fmoc-His(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.
Core Chemical Properties
This compound is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a tert-butyloxycarbonyl (Boc) group. This dual protection scheme is instrumental in preventing unwanted side reactions during peptide synthesis.
| Parameter | Value | Reference |
| CAS Number | 81379-52-4 | [1][2][3][4][5] |
| Molecular Weight | 477.51 g/mol | |
| Molecular Formula | C₂₆H₂₇N₃O₆ |
Experimental Protocol: Manual Coupling of this compound in Fmoc-SPPS
This protocol details the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Kaiser test kit
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DMF for a minimum of 30 minutes in a suitable reaction vessel.
-
Following the swelling period, drain the DMF from the resin.
-
-
Fmoc Deprotection:
-
To expose the N-terminal amine of the resin-bound peptide, add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 5-10 minutes to ensure complete Fmoc removal.
-
Thoroughly wash the resin 5 to 7 times with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result, indicated by a blue color, signifies successful deprotection.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates the successful completion of the coupling.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF to remove any unreacted reagents and byproducts. This leaves the resin ready for the next cycle of deprotection and coupling.
-
Workflow Visualization
The following diagram illustrates the cyclical nature of a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-His(Boc)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-Fmoc-N-im-Boc-L-histidine (Fmoc-His(Boc)-OH), a critical amino acid derivative for solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme offers significant advantages in the synthesis of complex peptides, particularly in minimizing racemization of the chiral histidine residue. This document details its chemical properties, comparative performance data, and key experimental protocols for its application.
Core Properties and Advantages
This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the imidazole side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection strategy is central to its utility in modern Fmoc-based SPPS.
The primary advantage of this compound lies in its remarkable ability to suppress epimerization (racemization) of the histidine residue during peptide coupling reactions.[1] Histidine is notoriously prone to racemization due to the catalytic effect of the imidazole ring's π-nitrogen, which can abstract the α-proton of the activated amino acid.[1] The electron-withdrawing Boc group on the imidazole ring effectively mitigates this, preserving the stereochemical integrity of the peptide, even at elevated temperatures often employed in microwave-assisted SPPS.[2][3]
Quantitative Performance Data
The selection of a side-chain protecting group for histidine is a critical decision in peptide synthesis, directly impacting the purity and biological activity of the final product. The following tables summarize the comparative performance of this compound against other commonly used histidine derivatives.
Table 1: Comparison of Physicochemical Properties
| Property | This compound |
| Molecular Formula | C₂₆H₂₇N₃O₆ |
| Molecular Weight | 477.51 g/mol |
| CAS Number | 81379-52-4 |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥99.0% (HPLC) |
| Enantiomeric Purity (Typical) | ≥99.8% |
Table 2: Racemization/Epimerization Levels of Different Fmoc-Histidine Derivatives Under Various Coupling Conditions
| Fmoc-Histidine Derivative | Coupling Conditions | Racemization/Epimerization Level (%) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation | 7.8 |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation | 0.3 |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 |
| This compound | Microwave heating at 90°C | 0.81 |
| Fmoc-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8 |
| This compound | Coupling at 50°C for 10 min | 0.18 |
| Fmoc-His(Trt)-OH | Synthesis of 1-42 Beta Amyloid | 2.88 |
| This compound | Synthesis of 1-42 Beta Amyloid | 1.29 |
Data compiled from multiple sources.[2]
Experimental Protocols
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the reviewed literature, a general synthetic strategy can be inferred from the synthesis of similar protected amino acids. The process would likely involve the selective protection of the imidazole nitrogen of Fmoc-His-OH with a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O), under carefully controlled reaction conditions to avoid side reactions.
Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Deprotection of the Boc Group and Cleavage from Resin
The Boc group on the histidine side chain is removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% triisopropylsilane (TIS), and 2.5% 1,2-ethanedithiol (EDT) or dodecanethiol (DODT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide under vacuum.
-
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and logical relationships discussed in this guide.
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: Mechanism of histidine racemization and its suppression by Boc protection.
Conclusion
This compound is a superior building block for the incorporation of histidine in Fmoc-SPPS, particularly when the prevention of racemization is critical. The quantitative data clearly demonstrates its advantage over other protected histidine derivatives, especially under forcing conditions such as elevated temperatures. The experimental protocols provided herein offer a practical guide for its successful application in the synthesis of high-purity peptides for research, drug discovery, and development.
References
An In-depth Technical Guide on the Core Roles of Boc and Fmoc Protecting Groups
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The two most prominent α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), form the basis of the two major strategies in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive analysis of the core principles of Boc and Fmoc chemistries, their respective advantages and limitations, detailed experimental protocols, and a comparative overview of their applications.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the Nα-amino protecting group and the corresponding conditions required for its removal during the stepwise elongation of the peptide chain.[1] The Boc group is acid-labile, typically cleaved by treatment with a moderately strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed under mild basic conditions, commonly with piperidine.[2] This difference in chemical properties dictates the entire synthetic strategy, including the choice of solid support, side-chain protecting groups, and the final cleavage conditions.[][4]
The use of protecting groups is indispensable in peptide synthesis to prevent unwanted side reactions and ensure the specific and directional formation of peptide bonds.[] Without them, the reactive functional groups on amino acids would lead to random coupling, resulting in a complex mixture of products. An ideal protecting group should be easy to introduce and remove, stable under the required reaction conditions, and should not cause racemization of the amino acid.
The Boc Strategy: A Classic Approach
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the classic method for SPPS. It employs the acid-labile Boc group for the temporary protection of the Nα-amino group and typically uses benzyl-based (Bzl) protecting groups for the side chains, which are also acid-labile but require a much stronger acid for removal.
Key Features of the Boc Strategy:
-
Nα-Deprotection: Achieved with a moderate acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Side-Chain Protection: Benzyl-based ethers, esters, and carbamates are common.
-
Final Cleavage: Requires a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the side-chain protecting groups and cleave the peptide from the resin.
-
Advantages: The robust chemistry of the Boc strategy is often favored for the synthesis of long or challenging peptide sequences, particularly those prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures. Boc-protected amino acids and peptide fragments generally exhibit good stability for storage.
-
Disadvantages: The harsh acidic conditions required for final cleavage can degrade sensitive peptides. The use of hazardous reagents like HF requires specialized laboratory equipment. The Boc/Bzl strategy is considered quasi-orthogonal as both protecting groups are removed by acid, albeit of different strengths.
The Fmoc Strategy: The Modern Mainstay
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the more widely used method in modern peptide synthesis due to its milder reaction conditions and true orthogonality. It utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.
Key Features of the Fmoc Strategy:
-
Nα-Deprotection: Performed under mild basic conditions, typically with a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Side-Chain Protection: Tert-butyl-based ethers, esters, and carbamates are commonly used.
-
Final Cleavage: A single treatment with a strong acid, such as TFA, removes the side-chain protecting groups and cleaves the peptide from the resin.
-
Advantages: The mild deprotection conditions are compatible with a wide range of sensitive amino acids and post-translational modifications. The orthogonality of the protection scheme allows for selective deprotection and modification of side chains. The progress of the deprotection reaction can be monitored by UV spectroscopy of the dibenzofulvene byproduct.
-
Disadvantages: The basic conditions for Fmoc removal can sometimes lead to side reactions like diketopiperazine formation in dipeptides or aspartimide formation.
Comparative Data Summary
The following tables summarize the key reagents, conditions, and characteristics of the Boc and Fmoc protecting group strategies for easy comparison.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-Dimethylformamide (DMF) |
| Nα-Deprotection Conditions | Strongly acidic (pH 1-2) | Mildly basic (pH 10-12) |
| Side-Chain Protecting Groups | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA) | Trifluoroacetic Acid (TFA) with scavengers |
| Orthogonality | Quasi-orthogonal | Orthogonal |
Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.
| Parameter | Boc-Protected Amino Acids | Fmoc-Protected Amino Acids |
| Stability to Base | High | Low (labile to piperidine) |
| Stability to Acid | Low (labile to TFA) | High (stable to TFA) |
| Stability to Catalytic Hydrogenation | High | Low (quasi-orthogonal to Cbz) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl or Fmoc-OSu |
Table 2: Chemical Stability and Introduction of Boc and Fmoc Protecting Groups.
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
A generalized protocol for Boc SPPS is as follows:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt) in a solvent like DCM or DMF for 2-4 hours. Wash the resin thoroughly.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM. Wash the resin with DCM.
-
Coupling of Subsequent Amino Acids: Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF. Add the solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor for completion (e.g., with a ninhydrin test). Wash the resin.
-
Repeat Cycles: Repeat the Boc deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final coupling, treat the peptide-resin with a strong acid like HF or TFMSA to cleave the peptide from the resin and remove the side-chain protecting groups. Precipitate the crude peptide with cold diethyl ether.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
A generalized protocol for Fmoc SPPS is as follows:
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection (for pre-loaded resin): Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from the first amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF. Add the solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor for completion. Wash the resin with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the N-terminal Fmoc group. Wash the resin with DMF.
-
Repeat Cycles: Repeat the amino acid coupling and Fmoc deprotection steps for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin extensively.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
Visualizing the Chemical Pathways and Workflows
Boc SPPS Workflow
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
Fmoc SPPS Workflow
Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.
Orthogonality of Protecting Groups
References
An In-depth Technical Guide to the Safety and Handling of Fmoc-His(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine, commonly known as Fmoc-His(Boc)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), and a thorough understanding of its properties is essential for ensuring laboratory safety and experimental success.
Hazard Identification and Classification
This compound is generally not classified as a hazardous substance.[1] However, as with any chemical reagent, it should be handled with care. Some suppliers may provide a Safety Data Sheet (SDS) that includes GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on their specific product formulation and purity.
GHS Classification
While a definitive, universally applied GHS classification is not consistently available, some sources may classify the compound with the following hazards:
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin irritation | H315: Causes skin irritation |
| Eye irritation | H320: Causes eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Note: This classification is not universally applied and may vary between suppliers.
Precautionary Statements
Based on potential hazards, the following precautionary statements are advised:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₂₆H₂₇N₃O₆ |
| Molecular Weight | 477.51 g/mol |
| Appearance | White to off-white powder or solid |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |
| Melting Point | Not consistently reported |
Stability and Storage
Proper storage is crucial to maintain the integrity and efficacy of this compound.
For long-term storage, it is recommended to store this compound at -20°C in a dark, dry place .[2] For short-term storage, refrigeration at 4°C is acceptable.[3] The container should be tightly sealed to prevent moisture absorption.
This compound has demonstrated excellent solution stability. In a study comparing different histidine derivatives, a 0.2 M solution of this compound in DMF remained colorless and retained >99% purity after 10 days at room temperature under atmospheric conditions.[4]
Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is paramount when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid inhalation of dust.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Skin and Body Protection: A laboratory coat should be worn. In situations with a risk of significant dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood and there is a potential for dust inhalation, a NIOSH-approved N95 dust mask or equivalent respirator should be used.
First Aid Measures
In the event of exposure, follow these first-aid guidelines:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the Area: Restrict access to the spill area.
-
Ensure Ventilation: Work in a well-ventilated area or use a fume hood.
-
Personal Protection: Wear appropriate PPE as described in Section 4.
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Waste Disposal: Dispose of the collected waste in accordance with institutional and local regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Ecological Information
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the general trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Protocols
While specific experimental protocols for the safety assessment of this compound are not publicly available, a general protocol for assessing the solution stability of histidine derivatives can be adapted from existing literature.
Protocol for Assessing Solution Stability
Objective: To determine the stability of this compound in a common solvent used in SPPS over time at room temperature.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
Methodology:
-
Solution Preparation: Prepare a 0.2 M solution of this compound in anhydrous DMF in a volumetric flask.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase and analyze by HPLC to determine the initial purity.
-
Storage: Store the stock solution at room temperature, protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours, and up to 10 days), withdraw an aliquot of the stock solution, dilute it with the mobile phase, and analyze by HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the initial (T=0) analysis. Calculate the percentage of the main peak corresponding to this compound to assess its degradation over time. Monitor for the appearance of any new impurity peaks.
This guide is intended to provide comprehensive safety and handling information for this compound based on currently available data. It is essential for all users to consult the most recent Safety Data Sheet provided by their supplier and to adhere to all institutional safety protocols.
References
A Technical Guide to the Storage and Stability of Fmoc-His(Boc)-OH Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the storage and stability of Nα-Fmoc-N(im)-Boc-L-histidine (Fmoc-His(Boc)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this amino acid derivative is paramount for ensuring the synthesis of high-purity peptides, minimizing side reactions like racemization, and enabling its use in automated high-throughput applications. This document summarizes key stability data, outlines experimental protocols for assessment, and offers recommendations for optimal handling and storage.
Introduction to this compound
Histidine is a challenging amino acid in Fmoc-based SPPS. Its imidazole side chain is susceptible to racemization, particularly during the activation step of peptide coupling. The choice of protecting group for the imidazole nitrogen is therefore crucial. This compound has emerged as a valuable derivative because it effectively suppresses racemization, even at the elevated temperatures often used in modern microwave-assisted SPPS to improve coupling efficiency.[1] Compared to the more traditional Fmoc-His(Trt)-OH, the Boc-protected version shows significantly lower levels of D-isomer formation, especially under heated conditions.[1][2] Its excellent stability in solution is another key advantage, making it highly suitable for automated synthesis platforms where amino acid solutions may be stored for several days.[2]
Solution Stability of this compound
The stability of amino acid solutions is critical for high-throughput and automated peptide synthesis, where reagents are often prepared in advance and stored on the synthesizer. Degradation can lead to the formation of impurities, loss of coupling efficiency, and discoloration of the solution.
A key study compared the solution stability of this compound with other common histidine derivatives, Fmoc-His(Trt)-OH and Fmoc-His(π-Mbom)-OH.[2] The derivatives were dissolved in Dimethylformamide (DMF), a standard solvent for SPPS, and monitored over a 10-day period under atmospheric conditions.
Quantitative Stability Data
The results of the 10-day stability study are summarized in the table below. The data clearly demonstrates the superior stability of this compound in DMF solution.
| Histidine Derivative | Solvent & Concentration | Storage Conditions | Duration | Visual Observation | Purity (UPLC) | Reference |
| This compound | 0.2 M in DMF | Atmospheric | 10 Days | Remained colorless | >99% | |
| Fmoc-His(π-Mbom)-OH | 0.2 M in DMF | Atmospheric | 10 Days | Slightly yellow | >99% | |
| Fmoc-His(Trt)-OH | 0.2 M in DMF | Atmospheric | 10 Days | Discoloration after 24 hours, intensifying over time | Several impurities formed |
Table 1: Comparative Stability of Fmoc-Histidine Derivatives in DMF Solution.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and purity of this compound, both in its solid form and as a prepared solution.
-
Solid Form: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). It is important to keep the container tightly sealed to protect it from moisture.
-
Stock Solutions: For prepared stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. It is advisable to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles. For daily use in automated synthesizers, solutions in DMF have been shown to be stable for at least 10 days under atmospheric conditions.
Experimental Protocols and Methodologies
To assess the stability of this compound solutions, a systematic experimental approach is required. The following protocol is based on the methodology used in the comparative stability study.
Protocol: 10-Day Solution Stability Study
Objective: To evaluate the stability of a 0.2 M solution of this compound in DMF over 10 days by visual inspection and UPLC analysis.
Materials:
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable storage containers
-
Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector
-
Appropriate UPLC column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile, Water, with 0.1% TFA)
Procedure:
-
Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in DMF to prepare a 0.2 M solution. Ensure the solid is fully dissolved.
-
Initial Analysis (Day 0): Immediately after preparation, take an aliquot of the solution for UPLC analysis to establish the initial purity (t=0 baseline). Record the initial appearance (color) of the solution.
-
Storage: Store the main solution in a sealed vial under ambient, atmospheric conditions on a lab bench or in an automated synthesizer rack.
-
Monitoring:
-
Visual Inspection: Observe the solution daily for any changes in color or for the formation of precipitate.
-
UPLC Analysis: On Day 10, take a second aliquot of the solution and analyze it by UPLC under the same conditions as the Day 0 sample.
-
-
Data Analysis: Compare the UPLC chromatograms from Day 0 and Day 10. Calculate the purity of the this compound peak and identify any new impurity peaks that may have formed.
Visualization of Experimental Workflow
The workflow for the stability assessment can be visualized as follows:
References
A Technical Guide to Fmoc-His(Boc)-OH: Commercial Availability, Quality, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nτ-Boc-L-histidine (Fmoc-His(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide details its commercial availability from leading suppliers, provides a comparative analysis of product specifications, and offers detailed experimental protocols for its application, with a focus on minimizing racemization.
Commercial Availability and Supplier Specifications
This compound is readily available from a multitude of fine chemical suppliers that specialize in reagents for peptide synthesis. The quality and purity of the reagent are paramount for the successful synthesis of high-purity peptides. Below is a comparative table summarizing the typical product specifications from several prominent suppliers.
| Supplier | Catalog Number (Example) | Purity (HPLC) | Enantiomeric Purity (D-Isomer) | Available Pack Sizes |
| CEM Corporation | A032 | ≥ 99.0% | ≤ 0.2% | 5g, 25g, 100g, Bulk |
| Bachem | F-2800 | ≥ 99.0% | ≤ 0.5% | 5g, 25g, 100g, Bulk |
| ChemScene | CS-0067108 | ≥ 95% | Not specified | 5g, 10g, 25g, 100g, 500g, 1kg |
| MedChemExpress | HY-W010815 | ≥ 98.0% | Not specified | 10g, 50g |
| Aapptec | AFH120 | Lot specific | Lot specific | 5g, 25g, Bulk |
| Tokyo Chemical Industry (TCI) | D6173 | > 98.0% (TLC & HPLC) | Not specified | 1g, 5g |
| BLD Pharm | BD138634 | ≥ 98.0% | Not specified | 1g, 5g, 25g |
| CSBio | 091104 | ≥ 95.00% | ≤ 0.50% | Custom |
Note: Purity and enantiomeric excess can vary by lot. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for critical applications.
The Challenge of Histidine Racemization in SPPS
Histidine is particularly susceptible to racemization during activation in peptide synthesis. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers. The presence of the D-histidine enantiomer in a synthetic peptide can significantly impact its structure, biological activity, and immunogenicity.
Mechanism of Histidine Racemization
The following diagram illustrates the mechanism of histidine racemization during peptide coupling.
Caption: Mechanism of Histidine Racemization during Peptide Synthesis.
The Role of the Boc Protecting Group
The use of a tert-butyloxycarbonyl (Boc) group to protect the τ-nitrogen (N-im) of the histidine imidazole ring in this compound is a highly effective strategy to mitigate racemization. The electron-withdrawing nature of the urethane-type Boc group reduces the basicity of the imidazole ring, thereby decreasing the propensity for intramolecular proton abstraction.[1] This allows for more robust coupling conditions, including higher temperatures, which can be beneficial for overcoming difficult couplings.
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Coupling
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
- Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally DMF (3-5 times).
The following workflow diagram illustrates the key steps in a single coupling cycle using this compound in manual SPPS.
Caption: Workflow for Manual SPPS Coupling of this compound.
Microwave-Assisted SPPS Protocol for Liraglutide Synthesis[1]
This protocol is adapted from a study demonstrating the superior performance of this compound in reducing racemization during the synthesis of Liraglutide.[1]
-
Synthesizer: CEM Liberty Blue automated microwave peptide synthesizer.
-
Resin: Fmoc-Gly-Wang PS LL resin (0.32 meq/g substitution).
-
Scale: 0.10 mmol.
-
Deprotection: 20% piperidine and 0.1 M Oxyma Pure in DMF.
-
Coupling: 5-fold excess of 0.2 M Fmoc-amino acid with 1.0 M DIC and 1.0 M Oxyma Pure in DMF (CarboMAX).
-
His Coupling Conditions:
-
This compound: 50 °C for 10 minutes, or 90 °C for a shorter duration.
-
-
Cleavage: CEM Razor high-throughput peptide cleavage system with a cleavage cocktail of 92.5:2.5:2.5 TFA/H2O/TIS.
-
Work-up: Precipitation with cold diethyl ether and lyophilization.
Comparative Data on D-Isomer Formation in Liraglutide Synthesis: [1]
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-His Isomer (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| This compound | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| This compound | 90 | 2 | 0.81 |
Quality Control and Analytical Methods
The quality of this compound is critical for its successful application. The primary analytical techniques for assessing its purity are High-Performance Liquid Chromatography (HPLC) for chemical purity and Chiral HPLC for determining enantiomeric purity.
HPLC Method for Chemical Purity
A general reversed-phase HPLC method can be used to determine the chemical purity of this compound.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over a specified time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm and 280 nm.
Chiral HPLC Method for Enantiomeric Purity
Determining the enantiomeric excess is crucial. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of Fmoc-amino acid enantiomers.
-
Column: A suitable polysaccharide-based chiral column (e.g., Lux Cellulose-2 or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. The exact ratio will depend on the specific column and enantiomers being separated.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV at 260 nm or 280 nm.
Conclusion
This compound is a critical reagent for the synthesis of histidine-containing peptides, offering a significant advantage in minimizing racemization compared to other protected histidine derivatives like Fmoc-His(Trt)-OH. Its commercial availability from numerous suppliers with high purity standards makes it an accessible and reliable choice for researchers and drug development professionals. The use of this compound, especially in conjunction with optimized coupling protocols such as microwave-assisted synthesis, enables the production of high-purity peptides with excellent stereochemical integrity, which is essential for their intended biological function.
References
A Technical Guide to Fmoc-His(Boc)-OH and Other Protected Histidine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into synthetic peptides presents a significant challenge due to the nucleophilic nature of its imidazole side chain, which can lead to undesirable side reactions, most notably racemization. The selection of an appropriate side-chain protecting group for histidine is therefore a critical decision in solid-phase peptide synthesis (SPPS), directly impacting the purity, yield, and biological activity of the final peptide. This technical guide provides an in-depth comparison of Fmoc-His(Boc)-OH with other commonly used protected histidine derivatives, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in making informed decisions for their synthetic strategies.
The Challenge of Histidine in Peptide Synthesis
The imidazole ring of histidine possesses a π-nitrogen that can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical integrity and the formation of D-histidine epimers.[1][2] This racemization is a major concern as it can be difficult to separate the resulting diastereomeric peptides, and the presence of the D-isomer can significantly alter the peptide's structure and function.[3]
To mitigate these issues, the imidazole side chain is protected with a temporary protecting group during SPPS. The ideal protecting group should effectively suppress racemization and prevent side-chain acylation while being stable to the conditions of Fmoc deprotection (typically 20% piperidine in DMF) and easily removable during the final cleavage from the resin.[4]
Comparative Analysis of Protected Histidine Derivatives
The choice of protecting group for the histidine side chain involves a trade-off between cost, stability, and the degree of racemization suppression. The most common protecting groups used in Fmoc-SPPS are the trityl (Trt), tert-butyloxycarbonyl (Boc), and various benzyloxymethyl (Bom/MBom) derivatives.
Quantitative Data on Racemization
The following table summarizes the extent of racemization observed for different Fmoc-histidine derivatives under various coupling conditions. This data highlights the superior performance of this compound and Nπ-protected derivatives in minimizing epimerization, especially at elevated temperatures often used in microwave-assisted SPPS.
| Derivative | Coupling Conditions | Pre-activation Time (min) | Temperature (°C) | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 | RT | 1.0 | [1] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | RT | 7.8 | |
| Fmoc-His(Trt)-OH | Microwave | - | 80 | 16.6 | |
| This compound | Microwave | - | 50 | 0.18 | |
| This compound | Microwave | - | 90 | 0.81 | |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | RT | 0.3 | |
| Fmoc-His(MBom)-OH | Microwave | - | 80 | 0.8 |
Key Observations:
-
Fmoc-His(Trt)-OH , the most commonly used and cost-effective derivative, is highly susceptible to racemization, particularly with longer pre-activation times and at elevated temperatures.
-
This compound demonstrates significantly reduced racemization compared to the Trt-protected derivative, making it a superior choice for syntheses where stereochemical purity is critical, especially in microwave-assisted protocols.
-
Nπ-protected derivatives , such as Fmoc-His(MBom)-OH , are highly effective at suppressing racemization by protecting the nitrogen atom responsible for catalyzing the process. However, they can be more expensive and may introduce their own set of side reactions, such as the release of formaldehyde during cleavage.
Experimental Protocols
The successful incorporation of histidine into a peptide sequence is highly dependent on the chosen coupling protocol. Below are detailed methodologies for the use of this compound and Fmoc-His(Trt)-OH in manual SPPS.
Protocol 1: Manual Coupling of this compound
This protocol is designed for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates complete coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
Protocol 2: Final Cleavage and Deprotection for Peptides Containing His(Boc)
The Boc protecting group on the histidine side chain is removed simultaneously with the cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent R: TFA/thioanisole/EDT/anisole, 90:5:3:2 v/v/v/v)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow color due to the release of trityl cations from other protected amino acids if present.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide under vacuum.
Visualizing Key Concepts in Peptide Science
Diagrams are powerful tools for understanding complex biological and chemical processes. The following visualizations, created using the DOT language for Graphviz, illustrate a key signaling pathway involving histidine and a typical experimental workflow for SPPS.
Histidine in Signaling: The "Proton Sponge" Effect
Histidine-rich peptides play a crucial role in various biological processes, including antimicrobial activity and drug delivery. One important mechanism is the "proton sponge" effect, where the imidazole groups of histidine become protonated in the acidic environment of endosomes. This influx of protons leads to an influx of chloride ions, causing osmotic swelling and eventual rupture of the endosome, releasing the peptide or its cargo into the cytoplasm.
Caption: The "Proton Sponge" effect of histidine-rich peptides in endosomal escape.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the cyclical nature of Fmoc-based solid-phase peptide synthesis, highlighting the key steps where the choice of protected amino acids is crucial.
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
The selection of an appropriate protecting group for histidine is a critical parameter in the successful synthesis of high-purity peptides. While the traditional Fmoc-His(Trt)-OH is widely used, its propensity for racemization, especially under forcing conditions, necessitates the consideration of alternatives. This compound emerges as a robust and superior option for minimizing racemization, particularly in modern microwave-assisted SPPS protocols. For applications demanding the highest degree of stereochemical purity, Nπ-protected derivatives offer an even greater level of security, albeit at a higher cost and with potential for alternative side reactions. By carefully considering the quantitative data, experimental protocols, and underlying chemical principles presented in this guide, researchers can optimize their peptide synthesis strategies to achieve their desired outcomes with greater efficiency and confidence.
References
Introduction to solid-phase peptide synthesis (SPPS) using Fmoc chemistry
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a cornerstone of modern peptide research and pharmaceutical development.[1][2] This powerful technique enables the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is anchored to an insoluble resin support.[1][3] The use of the base-labile Fmoc protecting group for the Nα-amino function, in conjunction with acid-labile side-chain protecting groups, provides an orthogonal protection strategy that allows for synthesis under mild conditions.[4] This approach is highly amenable to automation and has facilitated the routine synthesis of complex peptides.
Core Principles of Fmoc-SPPS
The fundamental principle of SPPS lies in the covalent attachment of the C-terminal amino acid to a solid support, which simplifies the purification process at each step to simple filtration and washing. The synthesis proceeds from the C-terminus to the N-terminus through a series of repeated cycles, each consisting of two main steps:
-
Fmoc Deprotection: The temporary Nα-Fmoc protecting group is removed from the resin-bound amino acid or peptide, typically with a solution of a secondary amine base like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This exposes a free amine at the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free amine on the resin-bound peptide to form a new peptide bond.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail.
Key Stages of Fmoc-SPPS
Resin Selection and Preparation
The choice of solid support is critical and depends on the desired C-terminal functionality of the final peptide.
| Resin Type | C-Terminal Functionality | Typical Loading Capacity |
| Wang Resin | Carboxylic acid | 0.5 - 0.8 mmol/g |
| 2-Chlorotrityl Chloride Resin | Carboxylic acid (with reduced risk of racemization for C-terminal Cys) | 1.0 - 2.0 mmol/g |
| Rink Amide Resin | Amide | 0.5 - 0.8 mmol/g |
Experimental Protocol: Resin Swelling
Proper swelling of the resin is essential to ensure the accessibility of reactive sites within the polymer matrix.
-
Place the dry resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in a suitable reaction vessel.
-
Add a solvent that effectively swells the resin, such as DMF or dichloromethane (DCM).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
First Amino Acid Loading (Anchoring)
The initial attachment of the C-terminal amino acid to the resin is a crucial step that determines the overall yield.
Experimental Protocol: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in DCM.
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).
-
Add the amino acid solution to the swollen resin and stir the mixture for 30-60 minutes at room temperature.
-
To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and mix for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
The SPPS Cycle: Elongation of the Peptide Chain
The core of SPPS is the iterative cycle of deprotection and coupling.
Experimental Protocol: Fmoc Deprotection
-
To the resin-bound peptide, add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for an initial 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and continue agitation for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Quantitative Data: Kinetics of Fmoc Deprotection
The rate of Fmoc deprotection is dependent on the base used.
| Base (in DMF) | Concentration (v/v) | Half-life (t½) of Fmoc-Val Deprotection |
| Piperidine | 20% | ~6-7 seconds |
| DBU | 2% | Significantly faster than piperidine |
Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can be used for difficult deprotections, but it may increase the risk of side reactions like aspartimide formation.
Experimental Protocol: Amino Acid Coupling
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU, or COMU) and a base (e.g., DIPEA) for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, longer reaction times or a second coupling step ("double coupling") may be necessary.
-
After the coupling is complete, drain the reaction mixture and wash the resin with DMF.
Quantitative Data: Comparison of Coupling Reagent Efficiency
The choice of coupling reagent can significantly impact the purity of the crude peptide.
| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) |
| HATU | 2 x 1 min | 83.63 | 70.27 |
| HCTU | 2 x 20 min | 90.84 | 77.68 |
| COMU | 2 x 1 min | 90.84 | 77.68 |
| PyBOP | 2 x 1 min | 48.11 | 70.27 |
| TFFH | 2 x 1 min | < 25 | < 15 |
Data compiled from various sources.HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HCTU: (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate; TFFH: Tetramethylfluoroformamidinium hexafluorophosphate.
Monitoring Reaction Completion: The Kaiser Test
To ensure high fidelity in the peptide sequence, it is crucial to monitor the completion of the coupling reaction. The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines. A positive result (blue color) indicates an incomplete coupling, signifying that the N-terminus of the peptide is still free.
Experimental Protocol: Kaiser Test
-
Reagent Preparation:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of a 0.001 M aqueous solution of KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of the peptide-resin beads (5-10 mg) and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of Reagents A, B, and C to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Incomplete coupling (free primary amines present).
-
Yellow/Colorless beads and solution: Complete coupling (no free primary amines).
-
-
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved with a single "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), and various scavengers.
Experimental Protocol: General TFA Cleavage
Caution: TFA is highly corrosive and should be handled in a well-ventilated fume hood.
-
Wash the final peptide-resin with DCM and dry it under vacuum for at least 30 minutes.
-
Prepare the appropriate cleavage cocktail fresh. The composition depends on the amino acids present in the peptide.
-
Add the cleavage cocktail to the dry resin (approximately 10-25 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 1-4 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Quantitative Data: Common Cleavage Cocktails
The choice of scavengers is critical to prevent side reactions with sensitive amino acid residues.
| Reagent Name | Composition (v/v/v) | Recommended For | Cleavage Time (h) |
| TFA/H₂O/TIS | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | General use, peptides without sensitive residues like Cys, Met, Trp. | 1-4 |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | 1-4 |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Peptides containing Trp, Cys, or Met. | 1-4 |
Data compiled from various sources.
Troubleshooting Common Side Reactions
Even with optimized protocols, side reactions can occur during Fmoc-SPPS. Understanding and mitigating these issues is key to successful peptide synthesis.
References
Methodological & Application
Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Histidine is a critical amino acid in many biologically active peptides. However, its imidazole side chain presents a significant challenge during solid-phase peptide synthesis (SPPS), primarily due to a high propensity for racemization. This application note provides a detailed protocol and comparative data for the use of Nα-Fmoc-Nτ-Boc-L-histidine (Fmoc-His(Boc)-OH), a derivative designed to minimize this side reaction.
The core issue with histidine lies in the basicity of the imidazole ring's π-nitrogen, which can act as an intramolecular catalyst, leading to the abstraction of the α-proton of the activated amino acid and subsequent loss of stereochemical integrity. The tert-butyloxycarbonyl (Boc) protecting group on the side chain of this compound offers a significant advantage by reducing the basicity of the imidazole ring through the electron-withdrawing nature of the urethane group, thereby suppressing racemization, especially at elevated temperatures often employed in microwave-assisted SPPS.
Comparative Performance Data
The choice of a histidine derivative in SPPS is a balance between minimizing racemization, maximizing coupling efficiency, and considering cost. The following tables summarize key quantitative data from experimental studies, offering a direct comparison of commonly used Fmoc-protected histidine derivatives.
Table 1: Comparison of D-Isomer Formation in Fmoc-SPPS of Liraglutide
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 |
| This compound | 50 °C, 10 min | 0.18 |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 |
| This compound | 90 °C, 2 min | 0.81 |
Table 2: Impact of Pre-activation Time on Racemization in Fmoc-SPPS
| Derivative | Pre-activation Time | Racemization (%) |
| Fmoc-His(Trt)-OH | 0 min | 1.0 |
| Fmoc-His(Trt)-OH | 5 min | 7.8 |
| Fmoc-His(MBom)-OH | 5 min | 0.3 |
Note: While direct comparative data for this compound was not in this specific study, the principle of side-chain protection reducing racemization is demonstrated.
Experimental Protocols
The successful incorporation of histidine with minimal side reactions is highly dependent on the specific coupling protocol. Below is a detailed methodology for the manual coupling of this compound.
Protocol 1: Manual Coupling of this compound in Fmoc-SPPS
This protocol is designed for the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
1. Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result indicates successful deprotection.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (D
Application Notes and Protocols for Coupling Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histidine is a critical amino acid in many biologically active peptides. However, its incorporation during solid-phase peptide synthesis (SPPS) is challenging due to the high propensity for racemization of the α-carbon. This epimerization is catalyzed by the lone pair of electrons on the imidazole side chain, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2][3] The choice of both the side-chain protecting group and the coupling reagent is paramount to minimizing this side reaction.
The use of a tert-butyloxycarbonyl (Boc) group to protect the imidazole side chain of Fmoc-Histidine [Fmoc-His(Boc)-OH] has been shown to significantly suppress racemization compared to the more traditional trityl (Trt) protecting group, particularly at elevated temperatures.[1][4] This document provides detailed application notes and protocols for the selection and use of recommended coupling reagents with this compound to ensure high coupling efficiency and minimal epimerization.
Recommended Coupling Reagents
The selection of an appropriate coupling reagent is crucial for the successful incorporation of this compound. The ideal reagent should facilitate rapid amide bond formation while minimizing the lifetime of the activated amino acid, thereby reducing the opportunity for racemization. Based on experimental evidence, the following reagents are recommended:
-
Carbodiimides with Additives (e.g., DIC/Oxyma Pure): This combination is highly recommended for its superior performance in both coupling efficiency and suppression of epimerization. The mildly acidic conditions inherent to carbodiimide activation help to reduce the risk of racemization. Oxyma Pure is a non-explosive and highly effective alternative to HOBt and HOAt.
-
Uronium/Aminium Reagents (e.g., HATU, HCTU):
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known for its high reactivity, leading to faster and more complete coupling reactions with a lower risk of epimerization compared to HBTU. It is particularly well-suited for challenging couplings.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another efficient coupling reagent that has been reported to reduce racemization rates compared to older reagents like BOP.
-
-
Phosphonium Reagents (e.g., PyAOP, DEPBT):
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a highly effective coupling reagent, especially for sterically hindered couplings.
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is noted for its remarkable resistance to racemization and is a reagent of choice for coupling racemization-prone amino acids.
-
Data Presentation: Comparison of Coupling Conditions
The following tables summarize quantitative data on the impact of the histidine side-chain protecting group and coupling conditions on racemization.
Table 1: Comparison of D-Isomer Formation in the Synthesis of Liraglutide.
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% |
| This compound | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% |
| This compound | 90 °C, 2 min | 0.81% |
Table 2: Comparison of D-Isomer Formation in the Synthesis of Beta-Amyloid (1-42).
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 2.88% |
| This compound | 90 °C, 2 min | 1.29% |
Experimental Protocols
Protocol 1: Manual Coupling of this compound using DIC/Oxyma Pure
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be elevated to 50°C.
-
Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
-
Protocol 2: Automated Microwave-Assisted Coupling of this compound
This protocol is designed for automated peptide synthesizers equipped with microwave heating.
-
Reagent Preparation:
-
Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF.
-
Amino Acid Solution: 0.2 M this compound in DMF.
-
Activator Solution: 1.0 M DIC and 1.0 M Oxyma Pure in DMF.
-
-
Synthesis Cycle:
-
Deprotection: Perform deprotection with the deprotection solution at 90°C for 1 minute.
-
Washing: Wash the resin with DMF.
-
Coupling: Add the this compound solution and the activator solution to the resin (typically a 5-fold excess of amino acid and activators). Perform the coupling at 90°C for 2 minutes.
-
Washing: Wash the resin with DMF.
-
-
Cleavage and Deprotection:
-
After completion of the synthesis, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash.
-
Lyophilize the crude peptide for purification.
-
Mandatory Visualizations
Mechanism of Histidine Racemization
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
Experimental Workflow for this compound Coupling
References
Application Notes and Protocols: Fmoc-His(Boc)-OH Deprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the deprotection conditions and methodologies for Nα-Fmoc-Nim-Boc-L-histidine (Fmoc-His(Boc)-OH), a critical reagent in Solid-Phase Peptide Synthesis (SPPS). The orthogonal protection strategy, employing the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and the acid-labile tert-butyloxycarbonyl (Boc) group for the imidazole side chain, is fundamental to modern peptide chemistry. This document outlines the distinct procedures for the selective removal of each protecting group.
Introduction to Orthogonal Protection
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions.[1] The strategy for this compound relies on an orthogonal system where two different protecting groups can be removed under distinct chemical conditions without affecting each other.[][3]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the N-terminal α-amino group. It is stable in acidic conditions but is cleaved by a mild base, typically piperidine.[1][4] This allows for the sequential addition of amino acids to the growing peptide chain.
-
Boc (tert-butyloxycarbonyl) Group: Protects the imidazole side chain of histidine. This is crucial to prevent side reactions like racemization (epimerization) during the coupling step. The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide synthesis.
The use of this compound has been demonstrated to be highly effective in suppressing epimerization compared to other protecting groups like Trityl (Trt), especially at elevated temperatures used in microwave-assisted SPPS.
Part 1: Nα-Fmoc Group Deprotection during SPPS
The removal of the temporary Fmoc protecting group is a repetitive step performed after each amino acid coupling cycle in SPPS.
Mechanism of Fmoc Deprotection
Fmoc removal is a two-step process initiated by a base (e.g., piperidine). First, the base abstracts the acidic proton on the fluorene ring. This is followed by a β-elimination reaction that releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The excess base then traps the reactive DBF to form a stable adduct, driving the reaction to completion.
Standard Deprotection Conditions
The most common reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
| Parameter | Condition | Notes |
| Reagent | 20% (v/v) Piperidine in DMF | A 10-50% solution can be used. 20% is standard for efficiency and reagent economy. |
| Temperature | Room Temperature (20-25°C) | Microwave heating (up to 90°C) can be used to accelerate the process. |
| Reaction Time | 5-10 minutes | Can be performed as a single treatment or two shorter treatments (e.g., 2 + 5 min). |
| Solvent | N,N-dimethylformamide (DMF) | High-quality, amine-free DMF is crucial to avoid side reactions. |
Quantitative Data: Fmoc Removal Kinetics
The concentration of piperidine significantly impacts the rate of Fmoc removal. While 20% is standard, lower concentrations can also be effective, albeit with longer reaction times.
| Piperidine Conc. (v/v in DMF) | Time (min) | Fmoc Removal (%) |
| 1% | 1 | 33.4 |
| 1% | 3 | 49.6 |
| 2% | 1 | 12.9 |
| 2% | 3 | 63.3 |
| 2% | 7 | 87.9 |
| 5% | 3 | >99 |
| 20% | 3 | >99 |
| Data adapted from kinetic analysis of Fmoc-Val-OH deprotection. |
Experimental Protocol: Iterative Fmoc Deprotection
This protocol describes a single deprotection cycle for a peptide-resin during manual SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the solvent.
-
Initial Wash: Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.
-
Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitation: Agitate the mixture gently (e.g., by bubbling nitrogen gas or using a shaker) for 5-10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection. The resin is now ready for the next amino acid coupling step.
Caption: Workflow for the iterative Nα-Fmoc deprotection step in SPPS.
Part 2: Nim-Boc Group and Final Peptide Deprotection
The Boc group on the histidine side chain remains intact during the entire SPPS process. It is removed simultaneously with other acid-labile side-chain protecting groups (e.g., tBu, OtBu) and cleavage of the peptide from the resin in the final step.
Deprotection/Cleavage Conditions
This step requires a strong acid, typically Trifluoroacetic Acid (TFA), mixed with "scavengers." Scavengers are nucleophilic reagents that trap the highly reactive cationic species (like the tert-butyl cation) generated during deprotection, preventing them from modifying sensitive amino acid residues such as Tryptophan, Methionine, or Tyrosine.
| Parameter | Condition |
| Primary Reagent | Trifluoroacetic Acid (TFA) |
| Common Scavengers | Water (H₂O), Triisopropylsilane (TIS), Dithiothreitol (DTT), 1,2-Ethanedithiol (EDT) |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-3 hours |
Quantitative Data: Suppression of Epimerization by His(Boc)
The primary advantage of using this compound is the significant reduction in the formation of the D-isomer (epimerization) during coupling, especially under heated conditions, compared to the Trt-protected version.
| Histidine Derivative | Coupling Conditions | D-His Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 10 min @ 50°C | 6.80% |
| This compound | 10 min @ 50°C | 0.18% |
| Fmoc-His(Trt)-OH | 2 min @ 90°C | >16.00% |
| This compound | 2 min @ 90°C | 0.81% |
| Data from a comparative study on the synthesis of Liraglutide. |
Experimental Protocol: Final Cleavage and Deprotection
-
Resin Preparation: Place the dry, fully assembled peptide-resin in a suitable reaction vessel.
-
Washing: Wash the resin with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Addition: Prepare the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) and add it to the resin. A common ratio is 10 mL of cocktail per 1 gram of resin.
-
Incubation: Stopper the vessel and allow the reaction to proceed for 1-3 hours at room temperature with occasional swirling. The resin may turn a deep yellow or orange color if Trt-protected residues are present, due to the formation of the trityl cation.
-
Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Resin Wash: Wash the resin 2-3 times with a small amount of fresh TFA to recover any remaining peptide, and combine the filtrates.
-
Peptide Precipitation: Add the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold (0-4°C) diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Drying: Dry the peptide pellet under vacuum to yield the crude product, which can then be purified by HPLC.
Caption: Workflow for the final cleavage and global side-chain deprotection.
References
Application Notes and Protocols: Fmoc-His(Boc)-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a crucial amino acid in many therapeutic peptides due to its unique imidazole side chain, which can participate in catalytic activity and binding interactions. However, its incorporation during solid-phase peptide synthesis (SPPS) is challenging due to a high propensity for racemization. The choice of the side-chain protecting group for histidine is therefore critical to ensure the stereochemical integrity and biological activity of the final peptide. Fmoc-His(Boc)-OH has emerged as a valuable derivative for Fmoc-based SPPS, offering significant advantages in minimizing racemization, particularly in complex syntheses and at elevated temperatures. These application notes provide a comprehensive overview of the use of this compound in therapeutic peptide synthesis, including quantitative data, detailed experimental protocols, and workflow diagrams.
Key Advantages of this compound
-
Suppression of Racemization: The Boc protecting group on the imidazole nitrogen of histidine effectively reduces the risk of epimerization during the activation and coupling steps of SPPS. This is particularly beneficial when elevated temperatures are employed to overcome difficult couplings.[1][2][3]
-
Enhanced Purity: By minimizing the formation of the D-isomer, the use of this compound leads to higher purity of the crude peptide, simplifying downstream purification processes.[2]
-
Improved Yield: Reduced side reactions and cleaner synthesis contribute to a better overall yield of the desired therapeutic peptide.
-
Compatibility: this compound is fully compatible with standard Fmoc-SPPS protocols and various resins and coupling reagents.[1]
Quantitative Data: Racemization of Histidine Derivatives
The following table summarizes a comparative analysis of D-isomer formation during the synthesis of Liraglutide, a GLP-1 analogue, using different histidine derivatives and coupling conditions. Liraglutide has an N-terminal histidine, which is a challenging residue to couple.
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| This compound | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| This compound | 90 | 2 | 0.81 |
Data sourced from a study on the synthesis of Liraglutide.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide, Wang) (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
- Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).
3. This compound Activation and Coupling:
- In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any residual reagents and by-products.
5. Repetition:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
1. Resin Preparation:
- After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
- Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether 2-3 times.
- Dry the crude peptide under vacuum.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Experimental Workflow for Fmoc-SPPS
The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis using the Fmoc strategy, including the incorporation of this compound.
Caption: General workflow of a single cycle in Fmoc-SPPS.
Applications in Therapeutic Peptide Synthesis
This compound is particularly advantageous in the synthesis of complex therapeutic peptides where histidine plays a critical role in their biological function.
-
GLP-1 Receptor Agonists: Peptides like Liraglutide and other glucagon-like peptide-1 (GLP-1) analogues, used in the treatment of type 2 diabetes and obesity, often contain histidine residues. The use of this compound in their synthesis is crucial for obtaining high-purity products with the correct stereochemistry, which is essential for their therapeutic efficacy.
-
Antimicrobial Peptides: Many antimicrobial peptides incorporate histidine, which can contribute to their mechanism of action through protonation state changes. Ensuring the correct stereoisomer is synthesized is vital for their antimicrobial activity.
-
Cancer Therapeutics: Certain peptide-based cancer therapies rely on specific histidine residues for receptor binding and signaling. The use of this compound helps in the reliable synthesis of these complex molecules.
Conclusion
This compound is a superior choice for the incorporation of histidine in Fmoc-based solid-phase peptide synthesis, especially for the production of therapeutic peptides. Its ability to significantly suppress racemization, even under forcing conditions, leads to higher purity and yield of the final product. The provided protocols and workflow diagrams serve as a practical guide for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors, ultimately contributing to the development of safer and more effective peptide-based therapeutics.
References
Application Notes and Protocols for Incorporating Fmoc-His(Boc)-OH in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient and high-purity incorporation of Fmoc-His(Boc)-OH in microwave-assisted solid-phase peptide synthesis (SPPS). The use of microwave energy significantly accelerates both the coupling and deprotection steps in SPPS, leading to faster synthesis times.[1][2] However, elevated temperatures can increase the risk of side reactions, particularly racemization of amino acids like histidine.[1][3]
Histidine is particularly susceptible to epimerization during the activation step of coupling due to the influence of the lone pair of electrons on the imidazole ring.[3] The choice of the side-chain protecting group for histidine is therefore critical to suppress this side reaction, especially under microwave heating conditions. While Fmoc-His(Trt)-OH is commonly used, it can lead to significant racemization at elevated temperatures. This compound has emerged as a superior alternative, demonstrating greater stability against epimerization even at high temperatures, leading to higher purity of the final peptide.
This document outlines the advantages of using this compound, presents comparative data, and provides detailed protocols for its application in microwave-assisted SPPS.
Advantages of this compound in Microwave-Assisted SPPS
-
Reduced Epimerization: The Boc protecting group on the imidazole side chain of histidine significantly suppresses racemization, even at the elevated temperatures used in microwave-assisted synthesis. This is attributed to the electron-withdrawing nature of the urethane group, which reduces the basicity of the π-electrons in the imidazole ring.
-
High-Temperature Stability: this compound exhibits excellent stability at temperatures up to 105°C, allowing for rapid and efficient coupling reactions without significant formation of the D-isomer.
-
Improved Crude Purity: By minimizing epimerization, the use of this compound leads to higher crude peptide purity, simplifying subsequent purification steps.
-
Cost-Effective and Readily Available: Compared to other specialized histidine derivatives designed to prevent racemization, such as Fmoc-His(π-Mbom)-OH, this compound is a more cost-effective and readily available option.
Data Presentation
The following tables summarize the quantitative data from comparative studies of this compound and Fmoc-His(Trt)-OH in the microwave-assisted synthesis of two different peptides.
Table 1: Comparison of D-Isomer Formation of Histidine in Liraglutide Synthesis
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| This compound | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| This compound | 90 | 2 | 0.81 |
Table 2: Comparison of Histidine Epimerization in 1-42 Beta Amyloid Synthesis
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | Total Synthesis Time (hr:min) | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 4:24 | 2.88 |
| This compound | 90 | 2 | 3:58 | 1.29 |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using an automated microwave peptide synthesizer. These protocols are based on established methods and can be adapted for different peptide sequences and scales.
Protocol 1: General Microwave-Assisted SPPS Cycle
This protocol outlines a single cycle of deprotection and coupling for use in an automated microwave peptide synthesizer.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Cl-MPA ProTide resin or Fmoc-Gly-Wang PS LL resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine and 0.1 M Oxyma Pure in DMF to the resin.
- Apply microwave energy to heat the reaction to 90°C for 1 minute.
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-7 times).
- Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result indicates successful deprotection).
3. Amino Acid Coupling (for standard amino acids):
- In a separate vial, prepare a 0.2 M solution of the Fmoc-protected amino acid (5-fold excess) in DMF.
- Add 1.0 M DIC and 1.0 M Oxyma Pure in DMF (CarboMAX).
- Add the activation mixture to the resin.
- Apply microwave energy to heat the reaction to 90°C for 2 minutes.
- Drain the coupling solution.
4. This compound Coupling:
- Follow the same procedure as for standard amino acid coupling (Step 3), using this compound.
- The coupling can be performed at 90°C for 2 minutes for rapid synthesis. For sequences highly susceptible to racemization, a lower temperature of 50°C for 10 minutes can be used to further minimize D-isomer formation.
5. Peptide Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF and then with dichloromethane (DCM).
- Dry the resin under vacuum.
- Prepare a cleavage cocktail of 92.5:2.5:2.5 TFA/H2O/TIS (triisopropylsilane). DODT (3,6-Dioxa-1,8-octanedithiol) can also be included.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
- The peptide can then be purified by reverse-phase HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a single cycle of microwave-assisted solid-phase peptide synthesis incorporating this compound.
Caption: Workflow for one cycle of microwave-assisted SPPS.
Logical Relationship: Mitigating Histidine Racemization
This diagram illustrates the logical relationship between the choice of histidine protecting group and the outcome of racemization during microwave-assisted peptide synthesis.
Caption: Impact of protecting group on histidine racemization.
References
Application Notes and Protocols: The Strategic Use of Fmoc-His(Boc)-OH in the Synthesis of Complex and Long Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of histidine residues into complex or lengthy peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to the propensity of the imidazole side chain to induce racemization. This document provides a detailed examination of the application of Nα-Fmoc-Nim-Boc-L-histidine (Fmoc-His(Boc)-OH), a powerful tool for mitigating this issue. Through a comprehensive review of its chemical properties, comparative performance data, and detailed experimental protocols, these notes serve as a practical guide for researchers aiming to enhance the purity and yield of challenging histidine-containing peptides.
Introduction: The Histidine Challenge in Peptide Synthesis
Histidine's unique imidazole side chain, while crucial for the biological function of many peptides and proteins, is a notorious source of complications during SPPS. The π-nitrogen of the imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical integrity, a process known as racemization or epimerization. This side reaction is particularly problematic during prolonged coupling times or at the elevated temperatures often required to overcome aggregation in long or complex peptide sequences.
To counter this, various side-chain protecting groups for histidine have been developed. The most common derivative in Fmoc-based SPPS has traditionally been Fmoc-His(Trt)-OH, where the trityl (Trt) group protects the τ-nitrogen. While effective in preventing side-chain acylation, the Trt group offers only minor suppression of racemization. This has led to the exploration of alternative protecting group strategies, with this compound emerging as a highly effective solution.
This compound: A Superior Derivative for Suppressing Racemization
This compound features a tert-butyloxycarbonyl (Boc) group protecting one of the imidazole nitrogens. This strategic placement of the Boc group offers significant advantages, most notably a marked reduction in racemization, even under forcing conditions such as high temperatures. The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, thereby diminishing its catalytic role in α-proton abstraction.
Advantages of this compound
-
Reduced Racemization: Significantly suppresses epimerization during coupling, especially at elevated temperatures, leading to higher enantiomeric purity of the final peptide.
-
High Stability: Demonstrates excellent stability in solution, comparable to Fmoc-His(π-Mbom)-OH and superior to Fmoc-His(Trt)-OH.
-
Compatibility: Fully compatible with standard Fmoc-SPPS protocols and cleavage cocktails.
-
Cost-Effectiveness: Offers a more economical alternative to other racemization-suppressing derivatives like Fmoc-His(π-Mbom)-OH.
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Quantitative Performance Data
The superiority of this compound in minimizing racemization is evident in comparative studies. The following tables summarize key quantitative data from the synthesis of liraglutide and amyloid beta-protein 1-42, highlighting the performance of different histidine derivatives.
Table 1: D-Isomer Formation in Liraglutide Synthesis
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| This compound | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| This compound | 90 | 2 | 0.81 |
| Data sourced from CEM Corporation application notes. |
Table 2: D-Isomer Formation in Amyloid Beta-Protein 1-42 Synthesis
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | Total D-Isomer (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 2.88 |
| This compound | 90 | 2 | 1.29 |
| Data sourced from CEM Corporation application notes. |
Experimental Protocols
The successful incorporation of this compound with minimal side reactions is highly dependent on the specific protocol employed. Below are detailed methodologies for manual and automated solid-phase peptide synthesis.
General Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: General workflow for one cycle of Fmoc-SPPS.
Protocol for Manual Coupling of this compound
This protocol is designed for the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Application Notes and Protocols: Manual vs. Automated Peptide Synthesis with Fmoc-His(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine into peptide sequences is a critical step in the synthesis of many biologically active peptides. However, the unique chemical nature of histidine's imidazole side chain presents a significant challenge: a high propensity for racemization during the coupling step of solid-phase peptide synthesis (SPPS).[1][2][3][4][5] This loss of stereochemical integrity can drastically alter the peptide's biological activity, rendering it ineffective or even causing off-target effects. The choice of protecting group for the histidine side chain is therefore paramount to obtaining a final product of high purity and desired biological function.
Fmoc-His(Boc)-OH, where the tert-butyloxycarbonyl (Boc) group protects the imidazole nitrogen, has emerged as a valuable reagent for minimizing racemization during Fmoc-based SPPS. The Boc group effectively suppresses the intramolecular base catalysis mechanism responsible for racemization. This application note provides a detailed comparison of manual and automated protocols for the synthesis of peptides containing this compound, offering guidance on best practices to maximize yield and purity.
Key Considerations for Using this compound
The primary advantage of using this compound is the significant reduction in racemization compared to the more traditional Fmoc-His(Trt)-OH, especially at elevated temperatures often employed in automated microwave peptide synthesizers. The electron-withdrawing nature of the Boc group on the imidazole ring reduces the basicity of the nitrogen, thereby hindering the abstraction of the α-proton that leads to loss of chirality.
Comparative Data: Racemization of Histidine Derivatives
The following table summarizes the comparative levels of D-isomer formation when using different Fmoc-histidine derivatives under various coupling conditions.
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8% | |
| This compound | 50 | 10 | 0.18% | |
| Fmoc-His(Trt)-OH | 90 | - | >16% | |
| This compound | 90 | - | 0.81% | |
| Fmoc-His(Trt)-OH | - | 5 (pre-activation) | 7.8% | |
| Fmoc-His(MBom)-OH | - | 5 (pre-activation) | 0.3% |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).
3. This compound Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test (a negative test, indicated by a colorless or yellow solution, signifies complete coupling).
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final coupling and deprotection step, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the histidine.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol provides a general guideline for automated peptide synthesis using a microwave peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the peptide sequence.
1. Instrument Setup:
-
Install the appropriate resin cartridge and amino acid vials, including this compound.
-
Ensure all reagent bottles (DMF, DCM, piperidine, coupling activators, etc.) are filled with fresh, high-purity solvents and reagents.
-
Program the synthesis sequence, specifying the amino acid order, coupling times, and temperatures.
2. Automated Synthesis Cycle:
-
Resin Swelling: The instrument will automatically perform a series of DMF washes to swell the resin.
-
Fmoc Deprotection: The synthesizer will deliver the 20% piperidine in DMF solution to the reaction vessel and heat it to a specified temperature (e.g., 75°C) for a set time (e.g., 3 minutes). This is followed by automated washing steps.
-
Amino Acid Coupling: The instrument will deliver the this compound solution, coupling activators (e.g., DIC/Oxyma), and base (e.g., DIPEA) to the reaction vessel. The coupling reaction is typically performed at an elevated temperature (e.g., 50-90°C) for a specified time (e.g., 5-10 minutes) with microwave assistance to enhance coupling efficiency.
-
Washing: The instrument performs a series of washes with DMF to remove excess reagents and byproducts after each deprotection and coupling step.
3. Final Cleavage and Work-up:
-
Once the synthesis is complete, the resin with the fully assembled peptide is manually removed from the instrument.
-
The cleavage and deprotection, as well as the peptide precipitation and drying, are performed manually as described in the manual protocol (Step 6).
Quality Control and Analysis
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the crude peptide and to purify the target peptide.
-
Method: Reverse-phase HPLC (RP-HPLC) is the most common method for peptide analysis and purification.
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed. TFA acts as an ion-pairing agent to improve peak shape.
-
Detection: UV detection at 214 nm or 220 nm is used to monitor the peptide backbone.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the identity of the synthesized peptide by determining its molecular weight.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.
-
Analysis: The observed molecular weight should match the theoretical calculated mass of the target peptide. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the absence of modifications or deletions.
Manual vs. Automated Synthesis: A Comparative Summary
| Parameter | Manual Synthesis | Automated Synthesis |
| Speed | Slower, typically several hours per coupling cycle. | Faster, with microwave-assisted synthesis reducing cycle times to minutes. |
| Throughput | Low, suitable for single or a few peptide syntheses. | High, capable of synthesizing multiple peptides simultaneously or sequentially. |
| Reproducibility | Operator-dependent, higher potential for human error. | Highly reproducible due to precise, computer-controlled reagent delivery and reaction conditions. |
| Reagent Consumption | Can be more economical for small-scale synthesis as reagent volumes are manually controlled. | May consume larger volumes of solvents and reagents due to priming and washing cycles. |
| Process Optimization | Flexible, allowing for easy on-the-fly adjustments to protocols. | Requires more systematic optimization of programmed methods. |
| Cost (Initial) | Low initial investment in equipment. | High initial capital expenditure for the synthesizer. |
| Yield & Purity | Can achieve high yield and purity with experienced operators. | Generally provides higher yields and purity due to optimized and consistent reaction conditions. |
Workflow Diagrams
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Conclusion
The use of this compound is a highly effective strategy for minimizing racemization during the synthesis of histidine-containing peptides. Both manual and automated SPPS methods can be successfully employed for this purpose. Manual synthesis offers flexibility and lower initial costs, making it suitable for smaller-scale projects and methods development. In contrast, automated synthesis provides higher throughput, reproducibility, and often superior yields and purity, making it the preferred choice for routine peptide production and the synthesis of complex or long peptide sequences. The choice between manual and automated synthesis will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, the complexity of the peptide, and the available resources. Regardless of the method chosen, careful monitoring of the coupling and deprotection steps, followed by rigorous purification and analysis, is essential for obtaining a high-quality final product.
References
Application Notes and Protocols for Cleavage Cocktails Compatible with His(Boc) Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) group is a commonly used acid-labile protecting group for the imidazole side chain of histidine. However, its acid sensitivity presents a significant challenge during the final cleavage of the peptide from the resin, as standard cleavage conditions using high concentrations of trifluoroacetic acid (TFA) will also remove the Boc group from histidine. This can be problematic when a fully protected peptide fragment with His(Boc) intact is required for subsequent manipulations, such as fragment condensation in the synthesis of large proteins or the preparation of cyclic peptides.
These application notes provide detailed protocols and strategies for the cleavage of peptides from solid-phase supports while preserving the His(Boc) protecting group. The key to this "orthogonal" cleavage is the use of highly acid-labile resins or alternative, non-acidolytic cleavage methods.
Core Principle: Orthogonal Cleavage Strategies
Standard Boc-SPPS utilizes resins like Merrifield or PAM, which require strong acids like anhydrous hydrogen fluoride (HF) or TFMSA for cleavage.[1] These conditions are too harsh to preserve the His(Boc) group. Therefore, to maintain the His(Boc) protection, a synthesis strategy must be employed where the linker's lability is significantly different from that of the side-chain protecting group. This is achieved through two primary approaches:
-
Mild Acid Cleavage from Super Acid-Labile Resins: Utilizing resins that can be cleaved under very mild acidic conditions that do not significantly affect the Boc group.
-
Non-Acidolytic Cleavage Methods: Employing cleavage strategies that do not rely on acids, such as photolysis or specific chemical activation (safety-catch linkers).
The following diagram illustrates the decision-making process for selecting an appropriate cleavage strategy.
Section 1: Mild Acid Cleavage Cocktails with Super Acid-Labile Resins
The most straightforward approach to preserving the His(Boc) group is the use of resins that are cleaved under exceptionally mild acidic conditions.
Compatible Resins
| Resin Type | Recommended Cleavage Conditions | Resulting C-Terminus | Reference(s) |
| 2-Chlorotrityl Chloride (2-CTC) | 1-5% TFA in DCM; Acetic acid/TFE/DCM | Acid | [2][3] |
| Sieber Amide Resin | 1-3% TFA in DCM | Amide | [4] |
| NovaSyn® TGT Resin | 1% TFA in DCM | Acid |
Experimental Protocol 1: Mild TFA Cleavage from 2-Chlorotrityl Resin
This protocol describes the cleavage of a peptide from a 2-chlorotrityl resin, yielding a fully protected peptide acid with the His(Boc) group intact.
Materials:
-
Peptide-loaded 2-chlorotrityl resin (dried)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: Swell the dried peptide-resin (100 mg) in DCM (2 mL) for 20-30 minutes in a sealed reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by adding TFA to DCM. For a 1% TFA solution, add 10 µL of TFA to 990 µL of DCM.
-
Cleavage Reaction: Drain the swelling solvent from the resin. Add the cleavage cocktail (e.g., 2 mL of 1% TFA in DCM) to the resin.
-
Incubation: Gently agitate the resin suspension at room temperature. The reaction is typically short to minimize Boc deprotection. Perform the cleavage for 30-60 minutes. It is advisable to monitor the cleavage progress by taking small aliquots.
-
Peptide Collection: Filter the resin and collect the filtrate into a tube containing a small amount of pyridine or another base to neutralize the TFA.
-
Washing: Wash the resin 2-3 times with a small volume of the cleavage cocktail or DCM to ensure complete recovery of the cleaved peptide. Combine the filtrates.
-
Precipitation: Precipitate the protected peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation at 3000-4000 rpm for 10 minutes.
-
Washing and Drying: Wash the peptide pellet twice with cold diethyl ether and dry under vacuum.
The following diagram illustrates the principle of mild acid cleavage from a 2-CTC resin.
Section 2: Orthogonal Cleavage Strategies
For peptides that are sensitive even to mild acid, or when absolute orthogonality is required, non-acidolytic methods are preferable.
Photolytic Cleavage
This strategy involves using a photolabile linker that connects the peptide to the resin. Cleavage is achieved by irradiation with UV light at a specific wavelength, leaving all acid-labile protecting groups, including His(Boc), completely untouched.
Typical Photolabile Linker:
-
o-Nitrobenzyl-based linkers: These are common photolabile linkers used in SPPS.
Experimental Protocol 2: Photolytic Cleavage
Materials:
-
Peptide-resin with a photolabile linker (dried)
-
UV-transparent solvent (e.g., DCM, methanol, THF)
-
UV lamp with appropriate wavelength (e.g., 365 nm)
-
UV-transparent reaction vessel (e.g., quartz or borosilicate glass)
Procedure:
-
Resin Preparation: Swell the dried peptide-resin (e.g., 100 mg) in a UV-transparent solvent (e.g., 5 mL of DCM) in a quartz reaction vessel for 30 minutes.
-
Irradiation: Place the vessel under a UV lamp and irradiate while gently agitating to ensure uniform exposure of the resin. The cleavage time can range from a few hours to overnight, depending on the linker and the peptide.
-
Peptide Collection: After irradiation, filter the resin and collect the solvent containing the cleaved, fully protected peptide.
-
Washing: Wash the resin several times with the solvent to recover any remaining peptide.
-
Isolation: Evaporate the solvent to obtain the crude protected peptide. Further purification can be performed if necessary.
The principle of photolytic cleavage is depicted in the diagram below.
Safety-Catch Linkers
Safety-catch linkers provide another robust orthogonal strategy. These linkers are stable to the conditions of both Boc and Fmoc synthesis but can be "activated" by a specific chemical reaction to become labile for cleavage under conditions that do not affect the His(Boc) group.
Example of a Safety-Catch Strategy:
-
An acyl sulfonamide linker is stable to acids and bases. After peptide synthesis, the sulfonamide is alkylated, making the linker labile to nucleophilic attack or basic conditions for cleavage.
The workflow for a safety-catch linker strategy is shown below.
Summary and Recommendations
The preservation of the His(Boc) protecting group during peptide cleavage is achievable by moving away from standard, harsh acidolytic methods. For most applications requiring a protected peptide fragment, the use of highly acid-labile resins like 2-chlorotrityl or Sieber amide with a mild TFA cleavage cocktail is a practical and efficient choice. When complete orthogonality is paramount, photolabile or safety-catch linkers offer elegant, albeit more specialized, solutions. The choice of strategy should be guided by the specific requirements of the synthetic route, the nature of the peptide, and the available laboratory resources.
References
Troubleshooting & Optimization
Optimizing coupling efficiency of Fmoc-His(Boc)-OH to a growing peptide chain
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-His(Boc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during the incorporation of this critical amino acid derivative.
Troubleshooting Guides
Low coupling efficiency and side reactions during the incorporation of this compound can arise from several factors, including steric hindrance, side-chain reactivity, and suboptimal reaction conditions. Below is a comprehensive guide to troubleshoot and resolve common issues.
Table 1: Common Problems, Potential Causes, and Solutions for this compound Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The bulky Boc protecting group on the imidazole side chain can sterically hinder the coupling reaction.[1][2] 2. Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites.[2][3] 3. Incomplete Activation: The carboxylic acid of this compound may not be fully activated.[2] 4. Suboptimal Coupling Reagents: Standard coupling reagents may be insufficient for this sterically hindered amino acid. | 1. Optimize Coupling Reagents: Use more potent coupling reagents like HATU, HCTU, or COMU. 2. Double Coupling: Perform a second coupling step with fresh reagents. 3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents). 4. Elevate Temperature: Increase the reaction temperature to 30-50°C, while monitoring for racemization. 5. Improve Solvation: Use solvents like NMP or add chaotropic salts (e.g., LiCl) to disrupt aggregation. |
| Racemization (Epimerization) | 1. Base-Mediated Racemization: The presence of a tertiary amine base (e.g., DIPEA) can promote the abstraction of the α-proton of the activated amino acid. 2. Prolonged Activation Time: Extended pre-activation times can increase the risk of racemization. 3. Elevated Temperature: Higher temperatures can accelerate racemization. | 1. Use Racemization-Suppressing Additives: Incorporate additives like Oxyma Pure or HOBt. 2. Minimize Pre-activation Time: Add the activating base immediately before adding the mixture to the resin. 3. Use a Weaker Base: Consider using a weaker base like sym-collidine in place of DIPEA for particularly sensitive couplings. 4. Lower Coupling Temperature: Perform the coupling at a reduced temperature. |
| Side Reactions | 1. Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free amino group to form a guanidinium byproduct if used in excess. 2. Premature Deprotection: The Boc group on the side chain is generally stable but prolonged exposure to acidic conditions should be avoided. | 1. Use a Slight Excess of Amino Acid: To prevent guanidinylation, use a slight excess of the this compound relative to the coupling reagent. 2. Avoid Phosphonium Reagents with Phosphorylated Residues: Phosphonium reagents can react with unprotected phosphoryl groups. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for overcoming low coupling efficiency with this compound.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Coupling: Immediately add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the steric hindrance of the sequence.
-
Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
Protocol 2: Double Coupling for Difficult Sequences
If a single coupling results in a positive Kaiser test, a second coupling is recommended.
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Second Coupling: After the first coupling and washing, repeat the entire coupling procedure with a fresh solution of activated this compound.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a Kaiser test to confirm the absence of free amines.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to coupling issues?
Histidine itself presents challenges in peptide synthesis due to the reactivity of its imidazole side chain, which can lead to side reactions and racemization. The addition of a bulky tert-Butoxycarbonyl (Boc) protecting group on the side chain, while effective at preventing many side reactions, introduces significant steric hindrance that can impede the coupling reaction.
Q2: How does the Boc protecting group on the histidine side chain help reduce racemization?
Histidine is particularly susceptible to racemization due to the imidazole nitrogen acting as an internal base, which can abstract the alpha-proton of the activated amino acid. The electron-withdrawing nature of the urethane-based Boc group pulls electron density away from the imidazole ring, reducing its basicity and thus lowering the tendency for epimerization compared to other protecting groups like Trityl (Trt).
Q3: When should I choose this compound over other protected histidine derivatives like Fmoc-His(Trt)-OH?
This compound is particularly advantageous in syntheses where racemization is a significant concern, especially when using elevated temperatures or for difficult couplings that require longer reaction times. While Fmoc-His(Trt)-OH is commonly used, it is more prone to racemization.
Q4: What are the best coupling reagents to use with this compound?
For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP are excellent choices. These reagents are generally more effective than carbodiimides like DIC, even with the addition of HOBt or Oxyma Pure.
Q5: Can I use microwave-assisted synthesis with this compound?
Yes, microwave heating can be beneficial for coupling sterically hindered amino acids by enhancing the reaction rate. However, it is crucial to note that higher temperatures can also increase the risk of racemization. Studies have shown that this compound exhibits significantly less epimerization at elevated temperatures compared to Fmoc-His(Trt)-OH.
Visualizing the Process
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.
General Experimental Workflow for Fmoc-SPPS
Caption: A typical experimental workflow for a single coupling cycle in Fmoc-based SPPS.
References
Troubleshooting incomplete Fmoc deprotection of His(Boc) residues
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Troubleshooting Incomplete Fmoc Deprotection of His(Boc) Residues
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection of Histidine residues protected with a tert-butyloxycarbonyl (Boc) group on the side chain.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection for His(Boc) containing peptides?
Incomplete Fmoc removal, particularly for sequences containing His(Boc), is often attributed to a combination of factors:
-
Steric Hindrance: The tert-butyloxycarbonyl (Boc) group on the histidine side chain is bulky. This, combined with the bulk of the Fmoc group itself and adjacent amino acid side chains, can physically impede the approach of the piperidine base to the N-terminal amine.[1][2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in hydrophobic sequences.[1][4] This on-resin aggregation can make the peptide less permeable to solvents and reagents, leading to inefficient deprotection.
-
Insufficient Reaction Conditions: Standard deprotection times (e.g., 10-20 minutes) or reagent concentrations may not be sufficient for such "difficult" sequences.
-
Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can hinder the diffusion of the deprotection reagent.
Q2: How can I detect or confirm that the Fmoc deprotection of my His(Boc) residue is incomplete?
Several analytical methods can be employed to diagnose incomplete Fmoc removal:
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method. Analysis of a small, cleaved portion of the peptide-resin will show the desired product along with a later-eluting, more hydrophobic peak. Mass analysis will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, corresponding to the mass of the unremoved Fmoc group.
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301-312 nm. A plateauing of this absorbance indicates the reaction is complete. If the absorbance curve is unusually broad or fails to return to baseline, it may signal slow or incomplete deprotection.
-
Qualitative Colorimetric Tests (Kaiser Test): The ninhydrin (Kaiser) test detects free primary amines on the resin. After the deprotection step, a small sample of beads should turn a dark blue/purple color. A negative result (yellow or colorless beads) indicates a lack of free amines, meaning the Fmoc group is still attached.
Q3: What are the consequences of incomplete Fmoc removal?
Failing to completely remove the Fmoc group has significant negative consequences for your synthesis:
-
Deletion Sequences: If the Fmoc group remains, the subsequent amino acid cannot be coupled. This leads to the synthesis of a peptide chain missing one or more amino acids, which can be extremely difficult to separate from the target peptide.
-
Complex Crude Product: The unremoved Fmoc group will be carried through the remaining synthesis steps and will be present in the final crude product after cleavage, complicating purification and reducing the overall yield.
Q4: My standard protocol with 20% piperidine in DMF is failing for a His(Boc) sequence. What is the first thing I should try?
The simplest and most direct approach is to modify your existing protocol to favor complete reaction.
-
Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second treatment. This ensures a high concentration of fresh reagent is available to drive the reaction to completion.
-
Extend Reaction Time: Increase the agitation time for the deprotection step. For difficult sequences, extending the time from 20 minutes to 30-60 minutes can be effective.
Troubleshooting Workflow & Modified Protocols
If basic modifications are insufficient, a more robust deprotection strategy is required. The following workflow and protocols are designed to address persistent deprotection issues.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Data Presentation: Deprotection Cocktails
The table below summarizes common deprotection reagents for standard and difficult sequences.
| Reagent Cocktail | Composition | Typical Use Case | Key Considerations |
| Standard | 20% (v/v) Piperidine in DMF | Routine Fmoc deprotection for most amino acids. | May be insufficient for sterically hindered residues or aggregating sequences. |
| Stronger Base | 20% Piperidine + 2% (v/v) DBU in DMF | Difficult sequences, including those with His(Boc), Trp-Trp, or β-branched amino acids. | DBU is a very strong base and may promote side reactions like aspartimide formation if Asp residues are present. Use judiciously. |
| Alternative Base | 5% (w/v) Piperazine + 2% (v/v) DBU in DMF/NMP | An effective and rapid alternative to piperidine, reported to reduce certain side reactions. | Can be used to synthesize aspartimide-prone sequences when supplemented with 1% formic acid. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Double Deprotection Method)
This protocol is a robust standard procedure suitable for most automated or manual syntheses.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 15-30 minutes.
-
Drain and Wash: Drain the deprotection solution. Wash the resin with DMF (2 times).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine and the dibenzofulvene adduct.
-
Confirmation (Optional): Perform a Kaiser test on a few beads to confirm the presence of a free primary amine.
Protocol 2: DBU-Enhanced Fmoc Deprotection for Difficult Sequences
Use this stronger cocktail when standard methods fail, particularly for His(Boc).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF. Use this solution immediately after preparation.
-
Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.
-
Reaction: Agitate for 5-15 minutes. Reaction times are typically shorter due to the strength of DBU. Monitor progress carefully if possible.
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure all traces of the strong base are removed before the next coupling step.
Caution: DBU is a very strong, non-nucleophilic base that can accelerate Fmoc removal but may also catalyze side reactions. It should not be used indiscriminately, especially with sequences containing Asp residues due to the risk of aspartimide formation.
Protocol 3: Qualitative Kaiser (Ninhydrin) Test
This test confirms the presence (positive result) or absence (negative result) of free primary amines.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100-110°C for 5 minutes.
-
Observe Color:
-
Dark Blue/Purple Beads & Solution: Positive result. Indicates successful deprotection.
-
Yellow/Brown/No Color Change: Negative result. Indicates incomplete deprotection.
-
References
Strategies to prevent aspartimide formation in sequences containing Asp and His(Boc)
Technical Support Center: Aspartimide Formation
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent aspartimide formation in peptide sequences, particularly those containing Aspartic Acid (Asp) and Histidine (His) with a tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation, and why is it a significant problem in peptide synthesis?
Aspartimide formation is a detrimental side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue, forming a five-membered succinimide ring.[1][2] This reaction is primarily catalyzed by the basic conditions used for Fmoc group removal, such as piperidine.[1]
This side reaction is problematic for several reasons:
-
Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.
-
Racemization: The chiral center of the Asp residue can epimerize during this process, resulting in the incorporation of D-Asp instead of L-Asp.
-
Purification Challenges: These byproducts often have similar masses and chromatographic properties to the desired peptide, making purification difficult or even impossible.
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.
-
Chain Termination: The aspartimide intermediate can lead to the formation of N-terminal piperazine-2,5-diones (diketopiperazines), causing termination of the peptide chain.
Q2: Why are sequences containing Asp-His particularly susceptible to this side reaction?
While sequences like Asp-Gly, Asp-Asn, and Asp-Ser are famously prone to aspartimide formation due to minimal steric hindrance, the presence of a nearby Histidine residue can also exacerbate the issue. The imidazole side chain of Histidine can act as a general base, potentially catalyzing the initial cyclization step, especially when standard side-chain protecting groups like Trityl (Trt) are used, which may not fully suppress this effect. The Boc protecting group on Histidine is generally stable to Fmoc deprotection conditions but does not prevent the imidazole ring from potentially influencing the microenvironment.
Q3: How can I detect and quantify aspartimide formation?
Aspartimide formation can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS).
-
HPLC: In a typical reverse-phase HPLC chromatogram, the aspartimide-related impurities often appear as distinct peaks close to the main product peak. The aspartimide itself is a mass-neutral byproduct, but its hydrolysis leads to α- and β-peptides which may co-elute or elute very closely to the target peptide.
-
LC-MS: Mass spectrometry is crucial for confirming the identity of the side products. The aspartimide intermediate will have the same mass as the target peptide. However, piperidide adducts (target peptide mass +68 Da) and the presence of α- and β-aspartyl isomers can be identified.
Troubleshooting Guide
This guide provides strategies to mitigate aspartimide formation, categorized by the stage of the synthesis process.
Issue: Significant aspartimide-related impurities are detected in my crude peptide.
Below is a workflow to diagnose and solve the problem.
Prevention Strategies & Protocols
Modification of Fmoc Deprotection Conditions
Prolonged exposure to piperidine is a primary cause of aspartimide formation. Modifying the deprotection step can significantly reduce this side reaction.
-
Strategy: Add an acidic modifier to the piperidine solution. Adding 0.1 M of an additive like Hydroxybenzotriazole (HOBt) or formic acid to the 20% piperidine/DMF solution can lower the basicity and suppress aspartimide formation.
-
Alternative Base: Use a weaker base for Fmoc removal. For particularly sensitive sequences, replacing piperidine with piperazine or morpholine can be effective, although deprotection times may need to be extended.
Protocol: Fmoc Deprotection with Piperidine/HOBt
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity, amine-free DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for two cycles of 10-15 minutes each.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of the deprotection solution and byproducts.
Use of Sterically Hindered Asp Protecting Groups
The standard tert-butyl (OtBu) protecting group on the Asp side chain offers limited protection. Increasing the steric bulk around the side-chain carboxyl group physically blocks the nucleophilic attack from the backbone amide.
-
Strategy: Replace Fmoc-Asp(OtBu)-OH with a derivative bearing a bulkier protecting group.
-
Examples: Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl) and Fmoc-Asp(OEpe)-OH (3-ethylpent-3-yl) have shown excellent results in minimizing aspartimide formation.
Table 1: Comparison of Asp Protecting Groups on Aspartimide Formation
| Protecting Group | Model Peptide Sequence | Condition | % Aspartimide Formation | Reference |
| OtBu (Standard) | VKDGYI | 20% Piperidine/DMF, 18h | ~40-60% | , |
| OMpe | VKDGYI | 20% Piperidine/DMF, 18h | < 5% | , |
| OEpe | VKDGYI | 20% Piperidine/DMF, 18h | < 2% | |
| Tri-ethyl-methyl | VKDGYI | 20% Piperidine/DMF, 18h | ~1% |
Protocol: Coupling of Fmoc-Asp(OMpe)-OH
-
Activation: In a separate vessel, dissolve Fmoc-Asp(OMpe)-OH (3 eq.), a coupling reagent like HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF. Add a base such as DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
Confirmation: Perform a ninhydrin test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
Backbone Protection
This strategy involves the temporary protection of the backbone amide nitrogen of the amino acid following the Asp residue, which completely prevents it from acting as a nucleophile.
-
Strategy: Use a 2,4-dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Asp(OtBu)-Gly(Dmb)-OH, for the most problematic Asp-Gly sequences.
-
Cleavage: The Dmb group is acid-labile and is removed during the final TFA cleavage step.
Optimization of Cleavage Conditions
While aspartimide formation primarily occurs during Fmoc deprotection, it can also be influenced by the final cleavage from the resin. For peptides containing sensitive residues like His(Boc), the choice of cleavage cocktail is important.
-
Strategy: Use a scavenger-rich cleavage cocktail and control the temperature. Lowering the temperature to 4-10°C during cleavage can help minimize acid-catalyzed side reactions.
-
Recommended Cocktail for His-containing peptides: "Reagent K" or a similar cocktail is often recommended.
Protocol: Cleavage with Reagent K
-
Reagent Preparation: Prepare Reagent K: Trifluoroacetic acid (TFA)/Thioanisole/Water/Phenol/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/w/v).
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under a high vacuum for at least 1 hour.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10-15 mL per gram of resin). Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether.
-
Isolation: Isolate the crude peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
References
Managing aggregation during synthesis of peptides with multiple His(Boc) residues
Managing Aggregation During Synthesis of Peptides with Multiple His(Boc) Residues
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering aggregation issues during the synthesis of peptides containing multiple Histidine (Boc) residues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide with multiple His(Boc) residues aggregating during synthesis?
Aggregation during the synthesis of poly-histidine peptides, particularly when using Fmoc-His(Boc)-OH, is a common challenge. The primary cause is the formation of intermolecular hydrogen bonds between the growing peptide chains, leading to the creation of stable secondary structures like β-sheets.[1] Several factors related to His(Boc) residues exacerbate this issue:
-
Side-Chain Interactions: The Boc protecting group on the imidazole side chain of histidine is bulky and hydrophobic. In sequences with multiple His(Boc) residues, these groups can promote strong hydrophobic interactions, drawing peptide chains together and facilitating aggregation.[2]
-
Incomplete Reactions: As peptide chains aggregate on the resin, reactive sites become physically blocked. This prevents reagents from efficiently accessing the N-terminus, leading to slow or incomplete coupling and Fmoc deprotection steps, which in turn results in deletion sequences and lower purity.[3]
-
Resin Shrinking: A physical indicator of on-resin aggregation is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[3]
Q2: How does this compound help with racemization, and could it contribute to aggregation?
Histidine is particularly prone to racemization (epimerization) during the activation step of coupling.[4] This is due to the imidazole side chain's ability to abstract the alpha-carbon proton. The this compound derivative is designed to mitigate this by placing the Boc group on the π-nitrogen of the imidazole ring, which sterically hinders this unwanted side reaction.
While effective against racemization, the bulky and hydrophobic nature of the Boc group can contribute to the aggregation propensity of the growing peptide, especially in sequences with repeating histidine units.
Q3: What are the first steps I should take if I suspect on-resin aggregation?
If you observe signs of aggregation, such as poor resin swelling, slow coupling reactions, or a "clumping" appearance of the resin, several immediate actions can be taken to disrupt the hydrogen bonding causing the issue.
-
Change the Solvent: Switch from the standard Dichloromethane (DCM) or Dimethylformamide (DMF) to a more effective solvating solvent like N-methylpyrrolidone (NMP). Adding DMSO to the solvent can also be beneficial.
-
Increase Temperature: Performing the coupling at a higher temperature can help disrupt aggregates. Microwave-assisted synthesis is particularly effective for this purpose, as it provides rapid and uniform heating.
-
Sonication: Applying sonication to the reaction mixture can physically break up aggregates and improve reagent access.
If these initial steps do not resolve the issue, more advanced chemical strategies may be necessary, as detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Standard synthesis conditions are failing for my poly-histidine peptide.
When standard protocols are insufficient, modifying the chemical environment and synthesis strategy is necessary.
Solution 1: Incorporate Chaotropic Salts
Chaotropic salts disrupt the hydrogen-bonding network of water and other solvents, weakening the interactions that lead to peptide aggregation.
-
Method: Before a difficult coupling step, wash the peptide-resin with a solution of a chaotropic salt such as 0.8 M NaClO₄ or LiCl in DMF. This helps to break apart existing secondary structures. It is crucial to wash the resin thoroughly with DMF afterward to remove the salt, as it can interfere with coupling reagents.
-
Concentrations: For highly aggregated peptides, strong denaturants like 6 M Guanidine hydrochloride (GdnHCl) or 8 M urea can be used, though these are more common for solubilizing a cleaved peptide rather than during on-resin synthesis.
Solution 2: Utilize "Magic Mixture" or Detergents
For extremely difficult sequences, adding nonionic detergents or a "Magic Mixture" can improve solvation.
-
Method: A reported mixture for acylation consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at 55 °C. For Fmoc cleavage, a similar solvent system with 20% piperidine can be used.
Solution 3: Change the Coupling Reagent
The choice of coupling reagent can significantly impact success, especially for histidine residues which are prone to racemization.
-
Recommendation: Aminium/Uronium salt-based reagents like HATU and HBTU are known for fast reaction rates and high efficiency. Phosphonium salts like PyBOP are also highly efficient. For minimizing racemization with His(Trt), DEPBT has been shown to be effective and economical.
Quantitative Comparison of Common Coupling Reagents for Histidine
| Coupling Reagent Class | Reagent Examples | Typical Yield | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| Aminium/Uronium Salts | HATU, HBTU | High | 10 - 60 min | Fast reaction rates, high efficiency. HATU often results in less epimerization than HBTU. | Potential for guanidinylation of the free amine if used in excess. |
| Phosphonium Salts | PyBOP | High | 10 - 60 min | Efficient coupling with rapid reaction times. Byproducts are generally less hazardous than those from BOP. | Byproducts can sometimes be difficult to remove. |
| Carbodiimides | EDC (+ NHS/HOBt) | Moderate to High | 1 - 2 hours | Water-soluble byproducts are easily removed by aqueous extraction. | Slower reaction times compared to other classes; risk of racemization without additives. |
Issue 2: My poly-histidine peptide is insoluble after cleavage and purification.
Aggregation is not limited to on-resin synthesis; it can also occur after the peptide has been cleaved from the resin.
Solution 1: Optimize the Cleavage Cocktail
The composition of the cleavage cocktail is critical for ensuring complete deprotection and preventing side reactions that can contribute to poor solubility.
-
Recommendation: For peptides containing multiple sensitive residues, a general-purpose and robust cocktail like Reagent K is often recommended. The scavengers in this cocktail help to prevent re-attachment of protecting groups and other side reactions.
Common Cleavage Cocktails
| Reagent Name | Composition | Primary Use and Considerations |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | Useful for scavenging trityl-based protecting groups. Does not prevent methionine oxidation. |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | A general cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. |
| Standard TFA | TFA (95%), Water (2.5%), TIPS (2.5%) | A common, simple cocktail suitable for peptides without highly sensitive residues. |
TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Solution 2: Employ Structure-Disrupting Building Blocks
If aggregation persists, resynthesizing the peptide using special amino acid derivatives that disrupt secondary structure formation is a powerful strategy.
-
Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that are reversibly protected as an oxazolidine ring. This ring structure introduces a "kink" into the peptide backbone, similar to proline, which effectively disrupts the inter-chain hydrogen bonding that causes β-sheet formation and aggregation. The native sequence is restored during the final TFA cleavage.
-
Guidelines for Use: Insert pseudoprolines before hydrophobic regions if possible, with an optimal spacing of 5-6 amino acids between them or other proline residues.
-
-
Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the alpha-nitrogen of an amino acid physically prevents hydrogen bonding. These groups are also removed during the final TFA cleavage.
The following workflow provides a decision-making process for troubleshooting aggregation.
References
Technical Support Center: Fmoc-His(Boc)-OH Coupling with HOBt and Oxyma Additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-His(Boc)-OH in solid-phase peptide synthesis (SPPS) with HOBt or Oxyma as coupling additives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Levels of Racemization (D-isomer formation) | 1. Suboptimal Additive Choice: HOBt is less effective than Oxyma in suppressing histidine racemization.[1][2]2. Inappropriate Base: Strong bases like DIPEA can increase racemization.[3]3. Prolonged Pre-activation: The activated ester of histidine is susceptible to racemization over time.[3]4. Elevated Temperature: High temperatures can accelerate racemization, especially with Fmoc-His(Trt)-OH.[4] | 1. Switch to Oxyma: Use Oxyma as the coupling additive, as it has been shown to be superior in minimizing racemization.2. Use a Weaker Base: If a base is required, consider using a weaker base such as N-methylmorpholine (NMM) or collidine.3. In Situ Activation: Activate the this compound immediately before adding it to the resin to minimize the time the activated species exists in solution.4. Optimize Temperature: For microwave-assisted synthesis, consider reducing the temperature for the histidine coupling step to 50°C or below, especially if not using this compound. |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The peptide sequence or the resin-bound peptide may be aggregated, hindering access to the N-terminal amine.2. Reagent Degradation: Coupling reagents (e.g., DIC) and additives can degrade, especially in the presence of moisture.3. Insufficient Reagent Excess: Inadequate amounts of amino acid, coupling reagent, or additive can lead to an incomplete reaction. | 1. Repeat Coupling: Perform a second coupling step.2. Increase Reaction Time: For difficult sequences, extending the coupling time can improve yields.3. Increase Reagent Stoichiometry: Use a higher excess of this compound, DIC, and Oxyma/HOBt.4. Check Reagent Quality: Use fresh, high-quality reagents stored under anhydrous conditions. |
| Formation of Deletion Peptides | 1. Incomplete Fmoc Deprotection: Residual Fmoc groups on the N-terminus prevent coupling.2. Incomplete Coupling: Failure of the this compound to couple to all available N-terminal amines. | 1. Optimize Deprotection: Ensure complete Fmoc removal by extending the piperidine treatment time or performing a second deprotection step.2. Monitor Coupling: Use a qualitative test like the Kaiser test to confirm the completion of the coupling reaction before proceeding to the next step. If the test is positive (indicating free amines), a second coupling is necessary. |
| Side Reactions (e.g., modification of other residues) | 1. Presence of Unprotected Reactive Side Chains: Other amino acids with reactive side chains may undergo modification.2. Reaction with Scavengers: Scavengers used during cleavage can sometimes react with the peptide. | 1. Ensure Proper Protection: Verify that all other amino acid side chains are appropriately protected for the synthesis strategy being employed.2. Optimize Cleavage Cocktail: Use a cleavage cocktail appropriate for the peptide sequence and protecting groups used. |
Frequently Asked Questions (FAQs)
Q1: Why is histidine prone to racemization during peptide synthesis?
Histidine is particularly susceptible to racemization due to the imidazole ring in its side chain. The lone pair of electrons on the Nπ of the imidazole can act as an internal base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a mixture of L- and D-isomers.
Q2: How do coupling additives like HOBt and Oxyma suppress racemization?
Coupling additives like HOBt and Oxyma work by reacting with the highly reactive O-acylisourea intermediate that is formed when a carbodiimide (like DIC) activates the carboxylic acid of the amino acid. This reaction forms a more stable, yet still reactive, active ester (OBt- or Oxyma-ester). This active ester is less prone to forming the oxazolone intermediate, which is the primary species that readily racemizes. By minimizing the concentration of the O-acylisourea and subsequent oxazolone, these additives significantly reduce the extent of racemization.
Q3: What are the main advantages of using Oxyma over HOBt?
Oxyma offers several advantages over HOBt:
-
Superior Racemization Suppression: Oxyma is generally more effective than HOBt at minimizing racemization, particularly for sensitive amino acids like histidine.
-
Higher Yields: The use of Oxyma often results in higher coupling efficiencies and overall peptide yields.
-
Enhanced Safety: HOBt is known to have explosive properties, especially in its anhydrous form, making its transportation and handling hazardous. Oxyma is a non-explosive and safer alternative.
Q4: What is the specific benefit of using this compound?
The Boc (tert-butyloxycarbonyl) group on the imidazole side chain of this compound significantly reduces the risk of racemization. The electron-withdrawing nature of the urethane-type Boc group decreases the basicity of the imidazole ring's π-electrons. This makes it less likely for the imidazole nitrogen to abstract the α-proton of the activated amino acid, thus stabilizing the chiral center. This protection is particularly effective even at elevated temperatures used in microwave-assisted peptide synthesis.
Q5: Can I use onium salts (e.g., HBTU, HATU) instead of a carbodiimide/additive combination for coupling this compound?
While onium salts like HBTU and HATU are effective coupling reagents, for racemization-prone amino acids like histidine, a carbodiimide-based activation with DIC and Oxyma is often superior in suppressing epimerization. This is attributed to the acidic environment inherent to carbodiimide activation. If using onium salts, it is crucial to minimize the pre-activation time and avoid strong bases to reduce the risk of racemization.
Q6: How can I monitor the completion of the this compound coupling reaction?
The completion of the coupling reaction can be monitored using qualitative colorimetric tests that detect the presence of free primary amines on the resin. The most common method is the Kaiser test. A positive result (blue beads) indicates that there are still unreacted N-terminal amines, and a second coupling is required. A negative result (yellow or colorless beads) signifies that the coupling is complete.
Quantitative Data Summary
The following tables summarize the comparative performance of HOBt and Oxyma in suppressing racemization during the coupling of histidine derivatives.
Table 1: Comparison of D-isomer formation of Histidine in Liraglutide Synthesis
| His Derivative | Coupling Conditions | % D-isomer |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% |
| This compound | 50°C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% |
| This compound | 90°C, 2 min | 0.81% |
Table 2: Epimerization of Histidine Derivatives in the Synthesis of 1-42 Beta Amyloid
| His Derivative | Coupling Conditions | % D-isomer |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 2.88% |
| This compound | 90°C, 2 min | 1.29% |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/Oxyma
This protocol is recommended for routine coupling of this compound to minimize racemization and achieve high coupling efficiency.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
Oxyma (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Activation (in situ): In a separate vessel, dissolve this compound and Oxyma in a minimal amount of DMF.
-
Coupling: Add the DIC to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling step.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling of this compound in Microwave-Assisted SPPS
This protocol is suitable for accelerated synthesis using a microwave peptide synthesizer.
Materials:
-
As per Protocol 1.
Procedure:
-
Fmoc Deprotection: Perform microwave-assisted deprotection with 20% piperidine and 0.1 M Oxyma in DMF for 1 minute at 90°C.
-
Coupling: Use a 5-fold excess of 0.2 M this compound with 1.0 M DIC and 1.0 M Oxyma in DMF. Perform the coupling for 2 minutes at 90°C.
-
Washing: Wash the resin thoroughly with DMF post-coupling.
Visualizations
Caption: Mechanism of Histidine Racemization and the Role of Coupling Additives.
References
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides containing N-im-tert-butyloxycarbonyl-histidine (His(Boc)). Below you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and remove related impurities during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of His(Boc)-containing peptides, particularly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of Target Peptide with Impurities | Steep HPLC Gradient: A rapid increase in the organic mobile phase may not provide sufficient resolution between the target peptide and closely eluting impurities. | Optimize Gradient: Employ a shallower gradient to enhance separation. For example, reduce the rate of increase of acetonitrile to 0.5-1% per minute.[1] |
| Unsuitable Stationary Phase: The hydrophobicity of the C18 stationary phase may not be optimal for resolving the specific impurities. | Change Column: Experiment with a column that has a different stationary phase, such as C8 or Phenyl-Hexyl, or a different particle size to alter selectivity.[1] | |
| Presence of Deletion or Truncated Sequences: These common synthesis-related impurities often have very similar retention times to the full-length peptide. | Utilize Orthogonal Purification: Implement a multi-step purification strategy. Ion-exchange chromatography (IEX) can be used prior to RP-HPLC to separate peptides based on charge differences, which is effective for removing deletion sequences that may alter the peptide's isoelectric point.[2][3] | |
| Broad or Tailing Peaks in HPLC Chromatogram | Secondary Interactions with the Column: The imidazole ring of histidine can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1] | Adjust Mobile Phase: Ensure the presence of an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) in the mobile phase to minimize these interactions. Adjusting the pH to around 2-3 is also effective. |
| Column Overload: Injecting too much peptide can saturate the stationary phase, causing peak distortion. | Reduce Sample Load: Dilute the sample and inject a smaller amount. If a large quantity of purified peptide is required, consider using a preparative or semi-preparative HPLC column with a higher loading capacity. | |
| Peptide Aggregation: Hydrophobic peptides, including those with bulky protecting groups like Boc, can aggregate, leading to broad peaks. | Improve Solubility: Dissolve the crude peptide in a small amount of a stronger organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase. Purifying at a slightly elevated temperature (e.g., 30-40°C) can also help disrupt aggregates, provided the peptide and column are stable at that temperature. | |
| Presence of a +56 Da Impurity | Incomplete Removal of the tert-butyl (tBu) Group: The tert-butyl group from the His(Boc) protecting group may not be fully cleaved during the final deprotection step. The mass difference of +56 Da corresponds to the tBu group minus a proton. | Optimize Cleavage Conditions: Ensure a high concentration of TFA (typically 95%) in the cleavage cocktail. The use of scavengers like triisopropylsilane (TIS) and water is crucial to capture the released t-butyl cations and prevent side reactions. |
| Re-cleavage of the Peptide: If the +56 Da impurity is confirmed after initial purification, the lyophilized peptide can be re-dissolved in a fresh cleavage cocktail to drive the deprotection to completion. Monitor the reaction's progress with analytical HPLC and mass spectrometry. | ||
| Chromatographic Separation: A high-resolution RP-HPLC method with a shallow gradient can be used to separate the desired peptide from the more hydrophobic tBu-protected impurity. | ||
| Low or No Recovery of the Peptide | Peptide Precipitation: The peptide may have poor solubility in the injection solvent, leading to precipitation in the sample loop or on the column. | Enhance Solubility: Ensure the peptide is fully dissolved. The sample solvent should have a low organic content to ensure good peak shape but be strong enough to maintain solubility. |
| Irreversible Binding to the Column: Highly hydrophobic peptides can bind irreversibly to the stationary phase. | Column Wash: After the gradient elution, wash the column with a strong solvent like 100% acetonitrile or isopropanol to elute any strongly bound material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of His(Boc)-containing peptides?
A1: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.
-
Truncated sequences: Peptides that were not fully elongated during synthesis.
-
Incompletely deprotected peptides: Peptides still carrying the Boc protecting group on the histidine side chain, often observed as a +56 Da impurity in mass spectrometry.
-
Racemized peptides: Histidine is prone to racemization during synthesis, which can lead to diastereomeric impurities that are difficult to separate.
-
Side-products from cleavage: The t-butyl cation generated during Boc deprotection can cause side reactions if not effectively scavenged.
Q2: How does the His(Boc) protecting group affect the peptide's behavior in RP-HPLC?
A2: The Boc group is bulky and hydrophobic. Its presence on the histidine side chain significantly increases the overall hydrophobicity of the peptide. This results in a longer retention time on an RP-HPLC column compared to the fully deprotected peptide. This difference in retention is the principle behind separating the desired peptide from incompletely deprotected impurities.
Q3: Is the His(Boc) group stable during Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: The His(Boc) group is not completely stable to the piperidine treatment used for Fmoc deprotection. Premature removal of the Boc group can occur, especially with prolonged deprotection times. To minimize this, it is recommended to keep Fmoc deprotection times as short as possible (e.g., 2 x 1 minute).
Q4: What is an orthogonal purification strategy and why is it useful for His(Boc) peptides?
A4: An orthogonal purification strategy employs two or more separation techniques that rely on different physicochemical properties of the peptide. For His(Boc) peptides, a common and effective approach is to combine ion-exchange chromatography (IEX) with RP-HPLC. IEX separates peptides based on their net charge, which can effectively remove deletion or truncated sequences that alter the peptide's overall charge. The subsequent RP-HPLC step then separates the remaining components based on hydrophobicity, which is ideal for removing incompletely deprotected (still containing the hydrophobic Boc group) peptides. This multi-modal approach provides significantly higher purity than a single purification method.
Q5: How can I confirm the purity and identity of my final purified peptide?
A5: The purity of your peptide should be assessed using analytical RP-HPLC, calculating the peak area of your target peptide relative to the total peak area. The identity of the peptide should be confirmed by mass spectrometry (MS) to ensure the experimental molecular weight matches the theoretical molecular weight.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of a His(Boc)-Containing Peptide
This protocol provides a general starting point for the purification of a crude His(Boc)-containing peptide. Optimization will be required based on the specific properties of the peptide.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. A good starting point is a mixture of Solvent A and Solvent B (e.g., 95:5). If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a common choice for peptide purification.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Detection Wavelength: 214 nm or 220 nm for detecting the peptide backbone.
3. Purification Method:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: A shallow linear gradient is recommended for optimal resolution. A typical starting gradient is 5% to 65% Solvent B over 60 minutes at a flow rate appropriate for the column size.
-
Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.
4. Post-Purification Processing:
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Confirm the identity of the peptide in the desired fractions by mass spectrometry.
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography (IEX) followed by RP-HPLC
This two-step protocol is highly effective for purifying peptides with challenging impurities.
Step 1: Ion-Exchange Chromatography (IEX)
-
Column: A suitable cation or anion exchange column, depending on the peptide's isoelectric point (pI).
-
Buffers:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the peptide binds to the column (e.g., 20 mM phosphate buffer, pH 7.0 for cation exchange).
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Procedure: a. Dissolve the crude peptide in Binding Buffer. b. Equilibrate the IEX column with Binding Buffer. c. Load the sample onto the column. d. Wash the column with Binding Buffer to remove unbound impurities. e. Elute the bound peptides with a linear salt gradient (0-100% Buffer B). f. Collect fractions and analyze by analytical RP-HPLC and MS. g. Pool the fractions containing the target peptide.
Step 2: Reversed-Phase HPLC (RP-HPLC)
-
Proceed with the pooled fractions from the IEX step as the sample for RP-HPLC purification, following the protocol described in Protocol 1 .
Visualizations
Caption: Standard workflow for the purification of His(Boc)-containing peptides.
Caption: Orthogonal purification workflow for enhanced purity of His(Boc) peptides.
References
Validation & Comparative
A Comparative Guide: Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis
For researchers, scientists, and drug development professionals, the stereochemical purity of synthetic peptides is paramount. The amino acid histidine is notoriously susceptible to racemization during solid-phase peptide synthesis (SPPS), a side reaction that can compromise the biological activity and therapeutic efficacy of the final product. The choice of protecting group for the imidazole side chain of histidine is a critical factor in mitigating this challenge. This guide provides an objective, data-driven comparison of two commonly used protected histidine derivatives, Fmoc-His(Boc)-OH and Fmoc-His(Trt)-OH, with a focus on their performance in reducing racemization.
The primary mechanism of histidine racemization involves the imidazole ring acting as an intramolecular base, which can abstract the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers.[1][2] The strategic selection of a side-chain protecting group is therefore a key defense against this unwanted epimerization.
Performance Comparison: Suppression of Racemization
Experimental evidence consistently demonstrates that the choice between a tert-Butoxycarbonyl (Boc) and a Trityl (Trt) protecting group for the histidine side chain has a significant impact on the stereochemical outcome of peptide synthesis. The Boc group, by being attached to the π-nitrogen of the imidazole ring, offers superior steric hindrance and electronic effects that suppress the intramolecular base catalysis responsible for racemization.[2] In contrast, the Trt group, typically attached to the τ-nitrogen, provides limited protection against this side reaction.[3]
This difference in performance is particularly pronounced under forcing coupling conditions, such as elevated temperatures often employed in microwave-assisted SPPS to overcome difficult couplings.
Quantitative Data Summary
The following table summarizes the percentage of D-histidine isomer formation reported in various studies, highlighting the superior performance of this compound in minimizing racemization compared to Fmoc-His(Trt)-OH under different coupling conditions.
| Protected Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Peptide/Context | Reference(s) |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 6.8% | Liraglutide | [4] |
| This compound | HATU/DIPEA | 0.18% | Liraglutide | |
| Fmoc-His(Trt)-OH | DIC/Oxyma (at 55°C) | 31.0% | Model Dipeptide | |
| This compound | DIC/Oxyma | <1-2% | Not Specified | |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | 4.5% | Model Peptide | |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | < 0.3% | Model Peptide | |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | Model Study | |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | Model Study | |
| Fmoc-His(Trt)-OH | Microwave at 80°C | 16.6% | Model Study | |
| Fmoc-His(MBom)-OH * | Microwave at 80°C | 0.8% | Model Study |
Note: Fmoc-His(3-Bum)-OH and Fmoc-His(MBom)-OH are included for comparison as they also feature protection on the π-nitrogen of the imidazole ring, further illustrating the effectiveness of this strategy.
Experimental Protocols
To provide a framework for researchers to conduct their own comparative studies, the following are representative experimental protocols for the synthesis of a model peptide and the subsequent analysis of histidine racemization.
Synthesis of a Model Hexapeptide (Tyr-His-Thr-Val-Gly-Arg-NH₂)
This protocol is adapted from methodologies aimed at assessing racemization during SPPS.
-
Resin Preparation: Start with a Rink Amide resin (0.1 mmol scale). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For the comparative experiment, two separate syntheses are run in parallel.
-
Synthesis A (Fmoc-His(Trt)-OH): Dissolve Fmoc-His(Trt)-OH (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF. Add DIPEA (0.8 mmol) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
-
Synthesis B (this compound): Follow the same procedure as Synthesis A, but use this compound.
-
For subsequent amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Arg(Pbf)-OH), use the same coupling protocol.
-
-
Washing: After each coupling and deprotection step, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Chiral HPLC Analysis for Racemization Quantification
This protocol outlines a general procedure for the analysis of the synthesized peptide to quantify the percentage of the D-His diastereomer.
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a racemic standard by intentionally racemizing a sample of the L-peptide or by synthesizing the D-His diastereomer to confirm peak elution order and resolution.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Daicel Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic additive like trifluoroacetic acid (TFA). A typical starting condition could be 80:20 (n-Hexane:Isopropanol) with 0.1% TFA. The exact gradient or isocratic conditions must be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the L-His and D-His containing peptides.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His) / (Area(L-His) + Area(D-His))] x 100.
-
Visualizing the Chemical Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Mechanism of Histidine Racemization
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
Experimental Workflow for Comparing Histidine Protecting Groups
Caption: Workflow for comparing the impact of protecting groups on histidine racemization.
Conclusion and Recommendations
For routine peptide synthesis where racemization is not anticipated to be a major issue, the more economical Fmoc-His(Trt)-OH may be a suitable choice. However, for the synthesis of peptides where stereochemical integrity is paramount, especially for therapeutic applications or in sequences known to be prone to racemization, the use of This compound is strongly recommended . By carefully considering the experimental data and protocols presented in this guide, researchers can make an informed decision to optimize their peptide synthesis strategies and ensure the production of high-purity, stereochemically defined peptides.
References
A Comparative Guide to Analytical Methods for Assessing the Purity of Fmoc-His(Boc)-OH
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical aspect of synthesizing peptides of high quality and efficacy. Fmoc-His(Boc)-OH, a commonly used protected amino acid in solid-phase peptide synthesis (SPPS), requires rigorous purity assessment to prevent the incorporation of impurities that can compromise the final peptide's structure and function. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of this compound, complete with experimental protocols and supporting data.
Histidine is particularly susceptible to racemization during peptide synthesis, making the assessment of enantiomeric purity as important as chemical purity. The bulky tert-butyloxycarbonyl (Boc) protecting group on the imidazole side chain of this compound is designed to minimize this side reaction compared to other protecting groups like Trityl (Trt).
Comparative Analysis of Analytical Methods
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining chemical and enantiomeric purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural confirmation and identification of impurities.
| Analytical Method | Parameter Assessed | Typical Purity Specification | Key Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity | ≥99.0%[1] | High resolution, quantitative, robust | May not separate all closely related impurities |
| Chiral HPLC | Enantiomeric Purity (D-isomer content) | ≥99.8% (≤0.2% D-isomer)[1] | Direct and accurate quantification of enantiomers | Requires specialized chiral columns |
| Nuclear Magnetic Resonance (¹H NMR) | Structural Integrity & Impurity Identification | Conforms to structure | Provides detailed structural information | Lower sensitivity for minor impurities compared to HPLC |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Impurity ID | Confirms theoretical mass | High sensitivity and specificity for mass determination | Not inherently quantitative without calibration |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method separates this compound from its potential chemical impurities based on their hydrophobicity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Solvent: 50% acetonitrile in water
Procedure:
-
Sample Preparation: Dissolve this compound in the sample solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 40 99 45 99 | 50 | 10 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for separating and quantifying the L- and D-enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Lux Cellulose-2)
Reagents:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with additives like triethylamine (TEA) and formic acid (FA) to improve peak shape and resolution.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Identify the peaks corresponding to the L- and D-isomers based on a reference standard or by spiking the sample. Calculate the enantiomeric purity by determining the area percentage of the desired L-enantiomer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is used to verify the chemical structure of this compound and to detect any significant structural impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for this compound. Key signals to verify include the protons of the Fmoc group, the Boc group, the histidine imidazole ring, and the alpha- and beta-protons of the amino acid backbone.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z).
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Compare the experimentally determined m/z value of the molecular ion (e.g., [M+H]⁺) with the theoretical exact mass of this compound (C₂₆H₂₇N₃O₆, Exact Mass: 477.19 g/mol ).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical methods described.
By employing a combination of these analytical methods, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the integrity of their peptide synthesis and the quality of the final product. The choice of methods and the stringency of the specifications will depend on the intended application of the synthesized peptide.
References
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Boc)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a significant challenge due to its propensity for racemization. The choice of the imidazole side-chain protecting group is critical to maintaining the stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison of Fmoc-His(Boc)-OH with the more traditional Fmoc-His(Trt)-OH, focusing on performance in SPPS and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Performance Comparison: this compound vs. Fmoc-His(Trt)-OH
Histidine is particularly susceptible to racemization during the activation step of peptide coupling. This is primarily due to the imidazole ring's π-nitrogen acting as an intramolecular base, which can abstract the α-proton of the activated histidine residue. The choice of the side-chain protecting group directly influences the extent of this side reaction.
The tert-butyloxycarbonyl (Boc) group on the imidazole side chain of this compound offers enhanced stability and suppression of racemization compared to the commonly used trityl (Trt) group, especially under the elevated temperatures often employed in microwave-assisted peptide synthesis to improve coupling efficiency.[1][2]
Table 1: Comparison of D-Isomer Formation in the Synthesis of Liraglutide [2]
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| This compound | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| This compound | 90 | 2 | 0.81 |
Table 2: General Performance Characteristics
| Parameter | This compound | Fmoc-His(Trt)-OH | Rationale |
| Racemization Suppression | Excellent | Moderate to Poor | The Boc group provides better protection against racemization, particularly at higher temperatures.[1][2] |
| Coupling Efficiency | High | High | Both derivatives generally couple efficiently, though challenging sequences may require optimization. |
| Solution Stability (in DMF) | High | Low | Fmoc-His(Trt)-OH solutions in DMF can discolor over time, indicating degradation, whereas this compound solutions remain colorless and stable for longer periods. |
| Cost | Higher | Lower | This compound is generally more expensive than Fmoc-His(Trt)-OH. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2 times).
-
Dry the crude peptide pellet under vacuum.
-
HPLC Analysis and Purification
Instrumentation:
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A, with sonication if necessary.
-
Analytical HPLC:
-
Inject 10-20 µL of the peptide solution.
-
Run a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm.
-
Analyze the chromatogram to assess the purity of the crude peptide.
-
-
Preparative HPLC:
-
Use a larger C18 column and a gradient optimized from the analytical run to purify the target peptide.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Mass Spectrometry Analysis
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Mass Determination:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Determine the experimental molecular weight of the peptide from the observed m/z values.
-
Compare the experimental mass with the calculated theoretical mass of the peptide to confirm its identity.
-
Visualizations
References
A Researcher's Guide to Imidazole Protection: A Comparative Analysis of Boc and Other Key Protecting Groups
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The imidazole ring of histidine, a common residue in peptides and a key moiety in many pharmaceuticals, presents a unique synthetic challenge due to its nucleophilicity and its potential to catalyze racemization. This guide provides an in-depth comparison of the tert-butoxycarbonyl (Boc) group with other widely used imidazole protecting groups, including tosyl (Ts), dinitrophenyl (DNP), trityl (Tr), and benzyl (Bn). The following analysis, supported by experimental data and detailed protocols, will aid in the strategic selection of the optimal protecting group for your specific synthetic needs.
The primary role of an imidazole protecting group is to prevent unwanted side reactions at the imidazole nitrogen and to minimize the loss of stereochemical integrity at the alpha-carbon of histidine during peptide synthesis. The choice of protecting group significantly impacts coupling efficiency, racemization levels, and the conditions required for final deprotection.
Performance Comparison at a Glance
The stability and cleavage conditions of a protecting group are critical factors in planning a synthetic route. The following table summarizes the key characteristics of the discussed imidazole protecting groups.
| Protecting Group | Abbreviation | Common Introduction Reagent | Cleavage Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HF) | Stable to a wide range of non-acidic conditions. |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid (e.g., HBr/AcOH); Reductive cleavage (e.g., Na/NH₃) | Stable to acidic and oxidative conditions.[1] |
| 2,4-Dinitrophenyl | DNP | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Thiolysis (e.g., thiophenol) | Stable to acid.[2] |
| Trityl | Tr | Trityl chloride (TrCl) | Mildly acidic conditions (e.g., dilute TFA, formic acid) | Labile to acid, stable to base and hydrogenolysis.[1] |
| Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Hydrogenolysis (e.g., H₂/Pd-C); Strong acid (e.g., HBr) | Generally stable to acidic and basic conditions.[1] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the introduction and removal of these protecting groups, as well as their impact on histidine racemization.
Table 1: Imidazole Protection - Reaction Conditions and Yields
| Protecting Group | Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| Boc | Imidazole | (Boc)₂O (1.2 eq), DMAP (cat.) | CH₂Cl₂ | 2-6 | 95 |
| Trityl | Imidazole | TrCl (1.0 eq), NaH (1.1 eq) | DMF | Overnight | High |
| Benzyl | Imidazole | BnCl (1.0 eq), KOH (2.0 eq) | - | 4 x 45 min (ball mill) | 76 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Imidazole Deprotection - Reaction Conditions
| Protected Imidazole | Reagents and Conditions | Solvent |
| N-Boc-imidazole | TFA | CH₂Cl₂ |
| N-Trityl-imidazole | Formic Acid (97+%) | - |
| N-DNP-histidine | 20% Thiophenol, 20% DIPEA | DMF |
| N-Ts-imidazole | 33% HBr in Acetic Acid | - |
| N-Bn-imidazole | H₂/Pd-C | Methanol |
Table 3: Racemization of Histidine Derivatives During Peptide Coupling
| Protected Histidine Derivative | Coupling Reagent/Method | % D-His Formation |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8 |
| Fmoc-His(Trt)-OH | HBTU/DIPEA | >5 |
| Boc-His(BOM)-OH | Mixed Anhydride, DCC/HOBt, CDI/HOBt | ~1 (attributed to starting material)[3] |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following are representative protocols for the introduction and removal of the compared protecting groups.
Boc Protection of Histidine
This protocol describes the protection of the α-amino group and the imidazole side chain of histidine using di-tert-butyl dicarbonate.
Materials:
-
L-Histidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
1N Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-histidine in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to 10-11 with 1N NaOH.
-
Cool the solution in an ice bath.
-
Add (Boc)₂O to the solution while maintaining the pH between 10 and 11 by the dropwise addition of 1N NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield Boc-His(Boc)-OH.
Trityl Deprotection of a Peptide
This protocol describes the cleavage of the trityl group from a protected peptide.
Materials:
-
Trityl-protected compound
-
Formic acid (97+%)
-
Dioxane
-
Ethanol
-
Diethyl ether
Procedure:
-
Treat the trityl-protected compound (200 mg, 0.4 mmol) with 3 mL of cold formic acid (97+%) for 3 minutes.
-
Evaporate the formic acid using an oil pump at room temperature.
-
Evaporate the residual gum twice from dioxane, followed by evaporations from ethanol and diethyl ether.
-
Extract the final residue with 10 mL of warm water, filter the insoluble triphenyl-carbinol, and evaporate the filtrate in vacuo to yield the deprotected product.
DNP Deprotection from Histidine Side Chain
This protocol describes the removal of the DNP group from the histidine side chain via thiolysis.
Materials:
-
Peptide-resin containing His(Dnp)
-
Dimethylformamide (DMF)
-
Thiophenol
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.
-
Treat the resin with the deprotection solution for 1-2 hours at room temperature.
-
Filter the resin and wash sequentially with DMF, methanol, and diethyl ether.
-
Dry the resin under vacuum.
Tosyl Protection of an Alcohol (General Procedure)
This protocol provides a general method for the tosylation of an alcohol, which can be adapted for the imidazole nitrogen.
Materials:
-
Alcohol (or imidazole)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
Procedure:
-
Charge a round-bottomed flask with the alcohol (1.0 eq.) and dichloromethane.
-
Cool the solution to 0 °C and sequentially add DMAP (0.60 eq.), TEA, and TsCl (1.50 eq.).
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Benzyl Deprotection by Catalytic Hydrogenation
This protocol outlines the removal of a benzyl group using catalytic hydrogenation.
Materials:
-
N-Benzyl protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Acetic acid
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in methanol or acetic acid.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction vessel under a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing Synthetic Strategies
Diagrams can effectively illustrate complex synthetic workflows and relationships between different protecting groups.
Caption: Orthogonal protection strategy in Fmoc-based SPPS.
Caption: A typical protection and deprotection workflow.
Conclusion
The selection of an appropriate imidazole protecting group is a critical decision in the synthesis of complex molecules, particularly peptides. The Boc group offers a robust and widely used option, demonstrating good stability under a variety of non-acidic conditions. However, its removal requires strong acidic conditions, which may not be suitable for all substrates.
For syntheses requiring milder deprotection, the Trityl group presents an excellent alternative. The DNP group provides an orthogonal protection strategy, as it is stable to the acidic conditions used for Boc removal and is instead cleaved by thiolysis. The Tosyl and Benzyl groups offer high stability to a broad range of conditions, with deprotection achieved through strong acid/reduction and hydrogenolysis, respectively.
Ultimately, the optimal choice of protecting group will depend on the specific requirements of the synthetic route, including the nature of other functional groups present in the molecule and the desired deprotection strategy. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to enhance the efficiency and success of their synthetic endeavors.
References
Validating Enantiomeric Purity of Fmoc-His(Boc)-OH: A Chiral HPLC Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acid derivatives is a critical quality attribute in the synthesis of therapeutic peptides. The presence of the undesired enantiomer can significantly impact the pharmacological and toxicological profile of the final drug substance. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric purity of Fmoc-His(Boc)-OH, a key building block in solid-phase peptide synthesis (SPPS). Experimental data and detailed protocols are presented to assist researchers in selecting and implementing robust analytical methods.
Comparison of Chiral HPLC Methods for Fmoc-Protected Amino Acids
Chiral HPLC is the gold standard for determining the enantiomeric purity of Fmoc-amino acids, offering high resolution and sensitivity.[1] The choice of chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based and zwitterionic CSPs are commonly employed for this purpose.
Table 1: Performance of Different Chiral Stationary Phases for Fmoc-Amino Acid Separations
| Chiral Stationary Phase | Target Analyte | Mobile Phase | Key Performance Parameters | Reference |
| DAICEL CHIRALPAK® ZWIX(+) | Fmoc-L-His(Boc)-OH | Methanol:Water:Formic Acid:Diethylamine (900:100:1.9:4.16) | LOD: 50 ng/mL, LOQ: 163 ng/mL, Recovery: 90.0-100.0% | [2] |
| Lux Cellulose-2 | 18 common Fmoc-amino acids | Acetonitrile and 0.1% Trifluoroacetic Acid in Water | Baseline resolution for 15 out of 19 Fmoc-amino acids. | [3] |
| Lux Cellulose-3 | 16 common Fmoc-amino acids | Acetonitrile and 0.1% Trifluoroacetic Acid in Water | Baseline resolution for 13 out of 19 Fmoc-amino acids. | [3] |
| CHIRALPAK IC | 11 natural Fmoc-amino acids | Varies (e.g., n-Hexane/IPA) | Selectivity (α): 1.18 - 2.88, Resolution (Rs): 2.2 - 12.5 | [4] |
| CHIRALPAK QNAX | 11 natural Fmoc-amino acids | Varies (Reversed-phase) | Selectivity (α): 1.02 - 1.59, Resolution (Rs): 1.6 - 6.0 |
Note: Data for Lux and CHIRALPAK IC/QNAX columns are for a range of Fmoc-amino acids and serve as a general comparison. Specific performance for this compound on these columns may vary.
Histidine derivatives are known to be particularly susceptible to racemization during peptide synthesis. Protecting the imidazole nitrogen, as in this compound, has been shown to significantly reduce the rate of epimerization compared to other protecting group strategies, such as the Trityl (Trt) group.
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol is based on a validated method for the determination of the D-enantiomer in Fmoc-L-His(Boc)-OH.
1. Objective: To separate and quantify the D- and L-enantiomers of this compound to determine the enantiomeric purity.
2. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Chiral Column: DAICEL CHIRALPAK® ZWIX(+)
-
Mobile Phase: Methanol, Water, Formic Acid, Diethylamine (all HPLC grade)
-
Sample: this compound
3. Chromatographic Conditions:
-
Mobile Phase Composition: Methanol : Water : Formic Acid : Diethylamine (900 : 100 : 1.9 : 4.16, v/v/v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the peak areas for the L- and D-enantiomers.
6. Calculation of Enantiomeric Purity: The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100
Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.
Experimental Workflow
The following diagram illustrates the general workflow for the validation of the enantiomeric purity of this compound by chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of the Enantiomers in Two Protected Histidine Derivatives by HPLC [cjph.com.cn]
- 3. phenomenex.com [phenomenex.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of Fmoc-His(Boc)-OH in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the incorporation of histidine into synthetic peptides represents a significant challenge. The unique imidazole side chain of histidine is prone to racemization during solid-phase peptide synthesis (SPPS), which can compromise the purity, yield, and biological activity of the final product.[1][2] The choice of protecting group for the histidine side chain is therefore a critical decision. This guide provides an objective, data-driven comparison of Fmoc-His(Boc)-OH against other common histidine derivatives, focusing on performance, cost, and experimental considerations.
The primary issue with histidine in Fmoc-SPPS is the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemistry (racemization). The imidazole ring's π-nitrogen can facilitate this side reaction, especially during prolonged coupling times or at elevated temperatures.[3][4] Side-chain protecting groups are employed to mitigate this issue, with the most common choices being tert-Butoxycarbonyl (Boc) and Trityl (Trt).[1]
Performance Comparison: this compound vs. Alternatives
The selection of a histidine derivative directly impacts the stereochemical purity of the crude peptide. Experimental data consistently demonstrates the superiority of this compound in suppressing racemization, particularly under forcing conditions often required for difficult couplings.
| Derivative | Coupling Conditions | D-Isomer Formation (%) | Crude Peptide Purity (%) | Key Benefits | Ideal Application |
| This compound | 50°C, 10 min | 0.18 | Comparable to Fmoc-His(Trt)-OH | Superior performance (low racemization) | Synthesis of long or complex peptides, peptides where stereochemical purity is paramount, and syntheses employing elevated temperatures. |
| 90°C, 2 min | 0.81 | Not specified | |||
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | Comparable to this compound | Moderate cost, widely available. | Routine peptide synthesis where racemization can be carefully controlled by optimizing coupling conditions (e.g., lower temperatures, shorter activation times). |
| 90°C, 2 min | >16 | Not specified | |||
| Fmoc-His(π-Mbom)-OH | Not specified | Similar to this compound | Similar to this compound | Excellent suppression of racemization. | High-stakes syntheses where minimizing racemization is the absolute priority. |
Note: Values are representative and can vary based on peptide sequence, coupling conditions, and instrumentation.
Cost-Benefit Analysis
While this compound offers superior performance in terms of minimizing racemization, this often comes at a higher initial cost compared to the more traditional Fmoc-His(Trt)-OH. However, a comprehensive cost-benefit analysis should consider the entire synthesis and purification workflow.
| Derivative | Approximate Price (per gram) | Key Considerations |
| This compound | ~$30 - $60 | Higher initial cost may be offset by reduced purification costs and higher yields of the desired stereoisomer. |
| Fmoc-His(Trt)-OH | ~$25 - $50 | Lower initial cost, but may lead to higher downstream costs due to difficult purification of diastereomeric mixtures. |
| Fmoc-His(π-Mbom)-OH | Higher than this compound | Premium cost for the highest level of racemization suppression. |
The use of Fmoc-His(Trt)-OH can lead to significant levels of the D-isomer, especially at elevated temperatures used in microwave-assisted SPPS. This necessitates more complex and costly purification steps to isolate the desired L-peptide. In contrast, the higher initial investment in this compound can lead to a more efficient overall process by providing a purer crude product, simplifying purification and ultimately increasing the yield of the target peptide.
Experimental Protocols
To provide a practical context for the data presented, this section details a generalized methodology for a comparative synthesis and analysis.
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Tyr-Ala-His-Gly-Leu-Phe)
1. Resin Swelling and Deprotection:
-
Start with Rink Amide AM resin (0.5 mmol/g loading).
-
Swell the resin in dimethylformamide (DMF).
-
Remove the Fmoc protecting group with 20% piperidine in DMF (2 x 10 min).
2. Amino Acid Coupling:
-
Standard Amino Acids: Use 5 equivalents of the Fmoc-amino acid, 5 equivalents of a coupling agent (e.g., HCTU), and 10 equivalents of a base (e.g., DIPEA) in DMF. Couple for 30 minutes.
-
Histidine Coupling: Use 5 equivalents of the respective Fmoc-His derivative (Boc or Trt), 5 equivalents of HCTU, and 10 equivalents of DIPEA in DMF. Couple for 45 minutes at room temperature. For studies involving elevated temperatures, a microwave peptide synthesizer can be used.
3. Washing:
-
After each deprotection and coupling step, wash the resin thoroughly with DMF.
4. Cleavage and Deprotection:
-
After completing the sequence, wash the resin with dichloromethane (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.
Protocol 2: Analysis of Racemization by HPLC
1. Peptide Hydrolysis:
-
Hydrolyze a sample of the crude peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
2. Derivatization:
-
React the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomeric derivatives of the D- and L-amino acids.
3. HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC using a standard C18 column. The diastereomers will have different retention times, allowing for their separation and quantification. The percentage of the D-isomer can then be calculated.
Visualizing the Decision-Making Process
The choice of histidine derivative is a critical step in the peptide synthesis workflow. The following diagram illustrates a logical decision-making process based on the specific requirements of the synthesis.
Caption: Decision workflow for selecting the appropriate Fmoc-histidine derivative.
Peptide Synthesis and Analysis Workflow
The following diagram outlines the general workflow for solid-phase peptide synthesis incorporating a histidine residue, followed by analysis to determine the level of racemization.
Caption: General workflow for SPPS and subsequent racemization analysis.
References
The Unseen Influence: How Histidine Protecting Groups Dictate Peptide Bioactivity
A critical choice in peptide synthesis, the selection of a protecting group for the histidine (His) side chain, extends far beyond mere chemical strategy, directly impacting the biological efficacy of the final peptide. While the primary role of these groups is to prevent side reactions and racemization during synthesis, residual fragments or subtle changes in peptide structure resulting from their use can significantly alter how a peptide interacts with its biological target. This guide provides a comprehensive comparison of common His protecting groups, supported by experimental data, to illuminate their downstream effects on biological activity for researchers, scientists, and drug development professionals.
The imidazole side chain of histidine presents a unique challenge in solid-phase peptide synthesis (SPPS). Its nucleophilic nature can lead to unwanted acylation, and its basicity can catalyze the loss of stereochemical integrity (racemization) at the adjacent chiral center. To mitigate these issues, the imidazole group is temporarily masked with a protecting group. The most frequently employed protecting groups in modern Fmoc-based SPPS include the trityl (Trt) and tert-butoxycarbonyl (Boc) groups. While both serve the same fundamental purpose, their chemical properties and the conditions required for their removal can lead to subtle but critical differences in the final peptide product, ultimately influencing its biological performance.
Comparative Analysis of Histidine Protecting Groups
The choice between different protecting groups for histidine involves a trade-off between synthesis efficiency, prevention of side reactions, and the potential for incomplete removal or modification of the final peptide. The following table summarizes the key characteristics of the most common His protecting groups used in Fmoc SPPS.
| Protecting Group | Key Advantages | Key Disadvantages | Impact on Final Peptide Purity |
| Trityl (Trt) | - Widely used and cost-effective.- Generally stable to repeated piperidine treatments for Fmoc deprotection. | - Prone to causing significant racemization, especially at elevated temperatures or with prolonged coupling times.[1] - Deprotection can sometimes be incomplete, leading to Trityl adducts. | - Can lead to lower crude purity due to the formation of diastereomeric impurities (D-His isomers).[1] |
| tert-Butoxycarbonyl (Boc) | - Significantly reduces racemization compared to Trt, even at higher temperatures.[1] - Generally clean deprotection under standard acidic cleavage conditions. | - Higher cost compared to Trt derivatives. | - Yields peptides with higher enantiomeric purity, reducing the presence of difficult-to-separate diastereomers.[1] |
| 4-methoxytrityl (Mmt) / 4-methyltrityl (Mtt) | - More acid-labile than Trt, allowing for selective deprotection on-resin for side-chain modifications.[2] | - Also susceptible to causing racemization, similar to Trt. | - Purity is comparable to Trt-protected synthesis, with the added complexity of potential premature deprotection. |
| Benzyloxymethyl (Bom) | - Very effective at suppressing racemization in Boc-based SPPS. | - Requires strong acid for removal, which can be harsh on the peptide.- Can release formaldehyde as a byproduct, potentially modifying the peptide. | - Can yield high purity peptides if cleavage conditions are carefully optimized to avoid side reactions. |
The Critical Link to Biological Activity: A Data-Driven Perspective
The ultimate measure of a synthetic peptide's success is its biological activity. Even small amounts of impurities, such as diastereomers formed due to racemization, can have a profound impact on a peptide's ability to bind to its receptor or elicit a functional response. This is because biological systems are exquisitely stereoselective. An incorrect stereocenter at a single amino acid residue can drastically alter the three-dimensional conformation of a peptide, disrupting the precise interactions required for biological recognition.
While direct comparative studies quantifying the biological activity of the same peptide synthesized with different His protecting groups are not abundant in publicly available literature, the extensive data on racemization provides a strong surrogate indicator. The presence of a D-histidine isomer in a peptide that should contain only the L-isomer can lead to:
-
Reduced Receptor Binding Affinity: The altered shape of the peptide may no longer fit optimally into the receptor's binding pocket, leading to a higher dissociation constant (Kd) or a higher concentration required for 50% inhibition (IC50) in competitive binding assays.
-
Decreased Potency: The functional response elicited by the peptide, such as the activation of a signaling pathway, may be significantly diminished, resulting in a higher effective concentration for 50% response (EC50).
-
Altered Pharmacokinetic Profile: Changes in peptide conformation can affect its stability in biological fluids and its susceptibility to enzymatic degradation.
-
Potential for Antagonistic Effects: In some cases, the diastereomeric impurity may act as an antagonist, binding to the receptor without activating it and thereby blocking the action of the intended agonist.
A compelling example of the impact of the histidine protecting group on the purity of a therapeutic peptide is the synthesis of Liraglutide, a GLP-1 receptor agonist. Studies have shown that using Fmoc-His(Trt)-OH, especially with microwave heating to accelerate coupling, can lead to significant epimerization (formation of the D-His isomer). In contrast, the use of Fmoc-His(Boc)-OH under the same conditions dramatically reduces the level of this critical impurity, ensuring a final product with much higher enantiomeric purity.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) in Liraglutide Synthesis |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 |
| This compound | 50°C, 10 min | 0.18 |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 |
| This compound | 90°C, 2 min | 0.81 |
| Data adapted from a CEM Corporation application note. |
This significant difference in the formation of the D-isomer strongly implies a corresponding difference in the biological activity of the crude and potentially even the purified peptide, as the D-isomer is an impurity that can be challenging to remove completely.
Experimental Protocols for Assessing Biological Activity
To quantitatively assess the impact of the chosen histidine protecting group on the final peptide's biological function, a range of assays can be employed. The selection of the appropriate assay depends on the peptide's mechanism of action.
Receptor Binding Assays
These assays measure the affinity of a peptide for its receptor. A common format is a competitive binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Reaction Mixture: In a microplate, combine the cell membranes, a constant concentration of a radiolabeled ligand (e.g., 125I-labeled peptide), and varying concentrations of the unlabeled synthetic peptide (synthesized with different His protecting groups).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Functional Assays
These assays measure the biological response elicited by the peptide upon binding to its receptor on intact cells.
Protocol: cAMP Accumulation Assay for GPCR Agonists
-
Cell Culture: Culture cells expressing the target G-protein coupled receptor (GPCR) in a suitable medium.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with an assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Peptide Stimulation: Add varying concentrations of the synthetic peptides to the wells.
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Impact: Workflows and Pathways
To better understand the processes discussed, the following diagrams illustrate the key workflows and the potential consequences of racemization.
Conclusion
The selection of a histidine protecting group is a pivotal decision in the synthesis of bioactive peptides, with consequences that ripple from the reaction vessel to the biological assay. The evidence strongly indicates that protecting groups that minimize racemization, such as Boc, are superior for producing peptides with high enantiomeric purity. This chemical purity is a prerequisite for achieving optimal and reproducible biological activity. While the initial cost of derivatives like this compound may be higher, the investment can yield significant returns in the form of a more potent and reliable final product, ultimately saving time and resources in downstream drug discovery and development efforts. Therefore, a careful consideration of the potential for racemization and its impact on the intended biological application should guide the choice of histidine protection strategy from the outset of any peptide synthesis campaign.
References
A Comparative Guide to the Characterization of Potential Byproducts from Fmoc-His(Boc)-OH Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount to achieving high yields of the target peptide with minimal side products. Fmoc-His(Boc)-OH is a widely used derivative for incorporating histidine residues, offering significant advantages in suppressing racemization compared to other protected forms. However, like any chemical synthesis, the production of this compound can introduce impurities that may impact the outcome of peptide synthesis. This guide provides a comprehensive comparison of potential byproducts, supported by experimental data and detailed analytical methodologies.
Key Byproducts in this compound and Their Impact
The primary impurities associated with this compound can be categorized into two main classes: those arising from the synthesis of the protected amino acid itself, and those that become evident during its application in peptide synthesis, most notably epimerization.
1. Diastereomeric Impurities (Epimerization): The most critical byproduct in the context of peptide synthesis is the D-isomer of histidine. The imidazole ring of histidine can facilitate the abstraction of the alpha-proton, leading to racemization, especially during the activation step of peptide coupling. The use of the Boc protecting group on the imidazole nitrogen significantly mitigates this side reaction compared to other protecting groups like Trityl (Trt).
2. Synthesis-Related Impurities: These byproducts are introduced during the manufacturing of this compound.
- Dipeptides (Fmoc-His-His(Boc)-OH): Formed when the Fmoc-protection agent reacts with an already formed this compound molecule. This can lead to the undesirable insertion of a dipeptide into the peptide sequence.
- β-Alanyl Impurities: These can arise from the rearrangement of Fmoc-OSu, a common reagent for introducing the Fmoc group. Their presence can lead to the incorporation of an unwanted β-alanine residue.
- Free His(Boc)-OH: Incomplete reaction or degradation can result in the presence of the free amino acid, which can interfere with the coupling process.
Comparative Performance of Histidine Derivatives
The choice of the imidazole protecting group has a profound impact on the level of epimerization during peptide synthesis, particularly at elevated temperatures often used in modern microwave-assisted synthesizers.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Crude Peptide Purity | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | Comparable to this compound | [1] |
| This compound | 50 °C, 10 min | 0.18 | Comparable to Fmoc-His(Trt)-OH | [1] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | Lower | [1] |
| This compound | 90 °C, 2 min | 0.81 | Higher | [1] |
| Fmoc-His(π-Mbom)-OH | 50 °C, 10 min | Similar to this compound | Similar to this compound | [1] |
Table 1: Comparison of D-isomer formation for different Fmoc-Histidine derivatives in the synthesis of Liraglutide.
The data clearly demonstrates the superior performance of this compound in minimizing racemization, especially at higher temperatures, leading to higher purity of the crude peptide.
Solution Stability of Fmoc-Histidine Derivatives
The stability of the Fmoc-amino acid in solution is crucial for automated peptide synthesis where reagents may be stored in solution for extended periods. A study comparing the stability of different Fmoc-Histidine derivatives in DMF over 10 days showed that this compound has excellent stability, comparable to Fmoc-His(π-Mbom)-OH and significantly better than Fmoc-His(Trt)-OH, which showed considerable degradation and discoloration.
| Histidine Derivative | Observation after 10 days in DMF | UPLC Purity | Reference |
| Fmoc-His(Trt)-OH | Intense discoloration, formation of several impurities | Degraded | |
| Fmoc-His(π-Mbom)-OH | Slightly yellow solution | >99% | |
| This compound | Colorless solution | >99% | **** |
Table 2: Stability of Fmoc-Histidine derivatives in DMF solution.
Experimental Protocols
General Synthesis Pathway for Fmoc-His(Side-Chain Protected)-OH
A general approach to the synthesis of Fmoc-protected amino acids involves the reaction of the side-chain protected amino acid with an Fmoc-donating reagent such as Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The following diagram illustrates a generalized workflow.
References
Literature comparison of Fmoc-His(Boc)-OH in different peptide synthesis platforms
In the intricate world of peptide synthesis, the incorporation of histidine residues presents a significant challenge due to the propensity of its imidazole side chain to cause racemization and other side reactions. The choice of protecting group strategy is therefore paramount to achieving high purity and yield of the target peptide. This guide provides a comprehensive comparison of the performance of Nα-Fmoc-N-im-Boc-L-histidine (Fmoc-His(Boc)-OH) across different peptide synthesis platforms, offering researchers, scientists, and drug development professionals a data-driven resource for making informed decisions.
Superior Racemization Suppression in Solid-Phase Peptide Synthesis (SPPS)
Histidine is notoriously prone to racemization during the activation step of peptide coupling. This occurs because the lone pair of electrons on the imidazole nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity[1][2][3]. This side reaction can significantly compromise the biological activity of the final peptide[1][2].
This compound has demonstrated exceptional performance in minimizing racemization, particularly in microwave-assisted SPPS where elevated temperatures are employed to improve coupling efficiency. The tert-butyloxycarbonyl (Boc) protecting group on the imidazole ring effectively suppresses racemization, even at high temperatures.
Comparative Performance Data:
A key advantage of this compound is its ability to significantly reduce the formation of the D-isomer of histidine compared to the more traditional Fmoc-His(Trt)-OH.
| Histidine Derivative | Synthesis Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8 | |
| This compound | 50°C, 10 min coupling | 0.18 | |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling | >16 | |
| This compound | 90°C, 2 min coupling | 0.81 | |
| Fmoc-His(Trt)-OH | 5 min pre-activation | 7.8 | |
| Fmoc-His(MBom)-OH | 5 min pre-activation | 0.3 |
Performance on Different Solid Supports: Polystyrene vs. PEG-Based Resins
The choice of solid support can significantly influence the outcome of SPPS. Polystyrene (PS) resins, such as Wang and Rink Amide, are widely used. However, for long or complex peptide sequences, polyethylene glycol (PEG)-based resins or PEG-polystyrene hybrid resins (PEG-PS) are often preferred due to their improved swelling properties and reduced peptide aggregation.
While direct comparative studies focusing solely on the performance of this compound on these different resin types are limited, the available evidence suggests that PEG-based resins like ChemMatrix can offer superior results for challenging syntheses compared to traditional polystyrene resins. The enhanced solvation of the growing peptide chain on PEG-based supports can lead to higher coupling efficiencies and purity of the final product. Given the advantages of this compound in minimizing side reactions, its use in conjunction with advanced resin technologies like ChemMatrix or TentaGel is a promising strategy for the synthesis of difficult histidine-containing peptides.
This compound in Liquid-Phase Peptide Synthesis (LPPS)
Direct, quantitative comparisons of this compound performance in SPPS versus LPPS are not extensively documented in readily available literature. However, the principles of solution-phase chemistry suggest that the benefits of the Boc protecting group in suppressing racemization would also be advantageous in LPPS. In LPPS, all reactants are in the same phase, which can lead to different reaction kinetics and solubility challenges compared to SPPS. The excellent solution stability of this compound, which has been shown to be greater than that of Fmoc-His(Trt)-OH, is a beneficial characteristic for its use in LPPS.
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Coupling
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature with agitation.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) Protocol
Microwave-assisted SPPS can significantly accelerate synthesis times and improve crude peptide purity. The following is a general protocol based on high-efficiency solid-phase peptide synthesis (HE-SPPS) conditions.
-
Synthesizer: Automated microwave peptide synthesizer.
-
Deprotection: 20% piperidine with 0.1 M Oxyma Pure in DMF at 90°C for 1 minute.
-
Coupling: 5-fold excess of 0.2 M this compound with 1.0 M DIC and 1.0 M Oxyma Pure in DMF (CarboMAX) at 90°C for 2 minutes.
-
Cleavage: TFA/H₂O/TIS/DODT (92.5:2.5:2.5:2.5) using a high-throughput peptide cleavage system.
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for SPPS and the logical relationship of protecting groups in this compound.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Orthogonal protecting groups in this compound.
Conclusion
This compound stands out as a superior choice for incorporating histidine into peptides, particularly in SPPS. Its key advantage lies in the significant reduction of racemization, even under the elevated temperatures of microwave-assisted synthesis. This leads to higher enantiomeric purity of the final peptide product. While direct comparative data in LPPS and on different resin types is less abundant, the fundamental chemical properties of this compound suggest its benefits would extend to these platforms as well. For researchers aiming to synthesize high-purity, biologically active histidine-containing peptides, this compound offers a robust and reliable solution.
References
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-His(Boc)-OH for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of Fmoc-His(Boc)-OH (Nα-Fmoc-N-im-Boc-L-histidine), a reagent commonly utilized in peptide synthesis. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C26H27N3O6 | [1] |
| Molecular Weight | 477.51 g/mol | [1] |
| Appearance | White to off-white powder or solid | |
| Storage Class | 11 - Combustible Solids | [2] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) | [2] |
| Storage Temperature | 15-25°C | [2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of in the general trash or down the drain.
-
Waste Collection and Segregation :
-
Collect all solid waste of this compound, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed container that is compatible with the solvent used. Do not mix with other waste streams unless compatibility has been confirmed by your institution's waste management guidelines.
-
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
Ensure the label also includes the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials, heat, sparks, and open flames.
-
-
Preparation for Disposal :
-
Ensure the waste container is tightly sealed to prevent any leakage.
-
Complete a hazardous waste pickup request form as required by your institution's EHS office.
-
-
Final Disposal :
-
The designated hazardous waste management service will transport the sealed container for appropriate disposal, typically through incineration or other approved methods in compliance with federal, state, and local regulations.
-
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information typically found in Safety Data Sheets for chemicals of this nature. For specific experimental protocols involving this compound, such as its application in solid-phase peptide synthesis (SPPS), it is crucial to consult relevant literature and established methodologies. Waste generated from such reactions, which may include solvents like dimethylformamide (DMF) and reagents for deprotection, must be collected and disposed of as hazardous waste, following the segregation principles mentioned above.
Disposal Workflow Diagram
Caption: Procedural flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-His(Boc)-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Fmoc-His(Boc)-OH, a key building block in peptide synthesis.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound may vary by supplier, it is prudent to handle it as a potentially hazardous substance. The primary risks associated with powdered amino acid derivatives include irritation upon contact with the skin, eyes, and respiratory tract.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Respiratory Protection | Use a dust mask or work in a well-ventilated area, preferably a fume hood, especially when handling the powder. | Minimizes inhalation of fine particles. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound ensures safety and preserves the quality of the reagent.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically between 15-25°C.
2. Weighing and Preparation of Solutions:
-
Perform all weighing and handling of the solid material in a chemical fume hood to avoid inhalation of dust.
-
Use anti-static weighing paper or a compatible container to prevent dispersal of the powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is often dissolved in organic solvents like dimethylformamide (DMF).
3. During Chemical Synthesis:
-
Handle all solutions containing this compound within a fume hood.
-
Ensure all reaction vessels are properly labeled and securely capped when not in use.
-
In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance. The disposal of this compound and related materials should be handled as hazardous waste.[1]
Waste Stream Management:
| Waste Stream | Disposal Method |
| Unused/Expired Solid this compound | Dispose of as solid chemical waste in a designated, clearly labeled, and sealed container.[1] |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Place in a designated solid waste container for chemical waste.[1] |
| Solvent Waste (from reaction or rinsing) | Collect in a labeled hazardous waste container appropriate for the solvent used (e.g., halogenated or non-halogenated). Do not mix incompatible waste streams. |
| Aqueous Waste (from extractions) | Neutralize if acidic or basic and collect as hazardous aqueous waste, adhering to local regulations regarding organic content. |
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., DMF, methanol) to remove residual this compound.
-
Collect the solvent rinse as hazardous waste.
-
Wash the glassware with soap and water.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
